molecular formula C10H9F2NO3 B2872291 Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate CAS No. 1184110-13-1

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Cat. No.: B2872291
CAS No.: 1184110-13-1
M. Wt: 229.183
InChI Key: PGFGBKSAXXDQCF-UHFFFAOYSA-N
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Description

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is a chemical compound used as a key synthetic intermediate in organic chemistry and pharmaceutical research. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Applications: This reagent is primarily used in the synthesis of more complex molecules. Based on its structure and similar compounds , it serves as a versatile building block for developing active pharmaceutical ingredients (APIs) and other fine chemicals. Its molecular structure suggests potential use in creating heterocyclic compounds common in medicinal chemistry. Handling and Safety: Researchers should handle this material with appropriate precautions. Consult the Safety Data Sheet (SDS) for specific hazard and handling information. The product is typically supplied as a solid and should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

ethyl 2-(2,5-difluoroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-5-6(11)3-4-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFGBKSAXXDQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl (2,5-difluorophenyl)aminoacetate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of Ethyl (2,5-difluorophenyl)aminoacetate

Abstract

This technical guide provides a comprehensive analysis of Ethyl (2,5-difluorophenyl)aminoacetate, a critical pharmacophore scaffold in medicinal chemistry. Characterized by a 2,5-difluoro substitution pattern on the aniline ring, this molecule serves as a strategic intermediate for synthesizing metabolic-resistant heterocycles, particularly 4,7-difluoroindoles and quinoxaline derivatives. This document details the physiochemical properties, validated synthetic protocols, and downstream applications of this compound, designed for researchers in drug discovery and process chemistry.[1]

Structural Characterization & Physiochemical Properties

The molecule consists of a glycine ethyl ester backbone N-substituted with a 2,5-difluorophenyl ring.[2] The specific fluorination pattern is non-trivial; fluorine atoms at the 2 and 5 positions modulate the electronic density of the aromatic ring, significantly influencing the nucleophilicity of the amine and the lipophilicity of the overall scaffold.

Chemical Name: Ethyl (2,5-difluorophenyl)aminoacetate Synonyms: Ethyl N-(2,5-difluorophenyl)glycinate; N-(2,5-Difluorophenyl)glycine ethyl ester Molecular Formula:


Molecular Weight:  215.20  g/mol 
Table 1: Calculated Physiochemical Parameters
PropertyValueSignificance in Drug Design
LogP (Predicted) 2.4 – 2.8Optimal range for membrane permeability; higher than non-fluorinated analog due to C-F hydrophobicity.
H-Bond Donors 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors 4 (O, F)Fluorine acts as a weak acceptor; Ester oxygens are primary acceptors.
pKa (Conjugate Acid) ~2.5 – 3.0The electron-withdrawing fluorines (inductive effect) significantly reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).
Rotatable Bonds 4Flexible linker allows conformational adaptation within enzyme pockets.

Synthetic Methodology

The synthesis of Ethyl (2,5-difluorophenyl)aminoacetate requires overcoming the reduced nucleophilicity of 2,5-difluoroaniline. Standard alkylation protocols must be optimized to prevent over-alkylation (formation of the dialkyl species) while ensuring conversion.

Core Reaction Pathway

The most robust industrial route involves the nucleophilic substitution (


) of ethyl bromoacetate by 2,5-difluoroaniline in the presence of a mild base.

Synthesis_Pathway Reagents 2,5-Difluoroaniline + Ethyl Bromoacetate Base Base: DIPEA or K2CO3 Solvent: DMF/MeCN Reagents->Base Mix Intermediate Transition State (SN2 Attack) Base->Intermediate Heat (60-80°C) Product Ethyl (2,5-difluorophenyl) aminoacetate Intermediate->Product Major Byproduct HBr Salt / Dialkylated Impurity Intermediate->Byproduct Minor (<5%)

Figure 1: Synthetic workflow for the mono-alkylation of 2,5-difluoroaniline.

Detailed Experimental Protocol

Objective: Synthesize 10.0 g of Ethyl (2,5-difluorophenyl)aminoacetate.

Reagents:

  • 2,5-Difluoroaniline (1.0 equiv, 46.5 mmol)

  • Ethyl bromoacetate (1.1 equiv, 51.1 mmol)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv, 93.0 mmol)
    
  • Sodium Iodide (NaI) (0.1 equiv, catalytic - accelerates Finkelstein exchange)

  • Acetonitrile (MeCN) or DMF (anhydrous, 10 volumes)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,5-difluoroaniline (6.0 g) and

    
     (12.8 g) in anhydrous MeCN (60 mL).
    
  • Activation: Add catalytic NaI (0.7 g). Expert Note: NaI converts the alkyl bromide to the more reactive alkyl iodide in situ, crucial for electron-deficient anilines.

  • Addition: Add ethyl bromoacetate (5.7 mL) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.[3] Look for the disappearance of the aniline starting material (

    
    ) and the appearance of the mono-alkylated product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature and filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with water (

      
       mL) and Brine (50 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.[4][5]
      
  • Purification: The crude oil often contains trace dialkylated byproduct. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil or low-melting solid.

Self-Validation Check:

  • 1H NMR (CDCl3, 400 MHz):

    
     1.29 (t, 3H, ester 
    
    
    
    ), 3.90 (d, 2H,
    
    
    ), 4.25 (q, 2H, ester
    
    
    ), 4.85 (br s, 1H, NH), 6.30–6.45 (m, 2H, Ar-H), 6.90–7.00 (m, 1H, Ar-H).
  • Key Indicator: The doublet at 3.90 ppm collapses to a singlet upon

    
     shake, confirming the secondary amine structure.
    

Mechanistic Pathways & Reactivity[6]

The 2,5-difluoro substitution pattern creates a unique electronic environment.

  • Reduced Nucleophilicity: The fluorine at the 2-position exerts a strong inductive electron-withdrawing effect (-I) on the nitrogen lone pair. This makes the initial attack on ethyl bromoacetate slower than with unsubstituted aniline, necessitating the use of NaI catalyst or heat [1].

  • Regioselectivity in Cyclization: This molecule is a potent precursor for the Bartoli or Hemetsberger indole synthesis, but more commonly, it is used in the Nordlander -type cyclization to form 4,7-difluoroindoles.

Downstream Application: Synthesis of 4,7-Difluoroindole

The primary utility of this scaffold is cyclization to the indole core, a "privileged structure" in kinase inhibitors (e.g., affecting binding in the ATP pocket).

Cyclization_Mechanism Start Ethyl (2,5-difluorophenyl) aminoacetate Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Acid N-(2,5-difluorophenyl) glycine (Acid) Hydrolysis->Acid Cyclization Cyclization (Ac2O / Base or PPA) Acid->Cyclization Intramolecular Acylation Indoxyl 1-Acetyl-4,7-difluoro indoxyl Cyclization->Indoxyl Reduction Reduction/Elimination Indoxyl->Reduction Final 4,7-Difluoroindole (Drug Scaffold) Reduction->Final

Figure 2: Pathway for converting the aminoacetate scaffold into the bioactive 4,7-difluoroindole core.

Applications in Drug Development

The 2,5-difluoro motif is often retained in final drug candidates to block metabolic "soft spots."

  • Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation. Placing fluorines at the 2 and 5 positions of the aniline ring blocks the most metabolically active sites (para to the amine and ortho positions), extending the half-life (

    
    ) of the drug [2].
    
  • Bioisosterism: The 4,7-difluoroindole derived from this ester acts as an isostere for tryptophan but with altered electrostatic potential, often improving selectivity for specific serine/threonine kinases.

  • Linker Chemistry: The ester group provides a handle for further functionalization (e.g., conversion to hydrazides for Schiff base formation) without disrupting the fluoro-aromatic headgroup [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-alkylation of deactivated anilines).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight into fluorine's role in metabolic blocking). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67775, 2,5-Difluoroaniline. (Precursor data and reactivity profiles). [Link]

  • Loughborough University Research Repository. (2024). Transition-metal-free continuous-flow synthesis of 2,5-diaryl furans: access to medicinal building blocks.[6] (Context on 2,5-substituted aromatic systems in drug discovery). [Link]

Sources

Strategic Synthesis of Ethyl N-(2,5-Difluorophenyl)oxalamate: A Gateway to Fluoro-Isatin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Synthesis & Application of Ethyl N-(2,5-Difluorophenyl)oxalamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Molecule & Its Mission

In the high-stakes arena of kinase inhibitor and fluoroquinolone development, the 2,5-difluoro substitution pattern is a privileged motif. It confers metabolic stability and unique electronic properties that modulate binding affinity.

This guide focuses on the synthesis and utility of Ethyl N-(2,5-difluorophenyl)oxalamate (also known as ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate). This molecule is not merely a derivative; it is the critical "switch" intermediate that allows chemists to access the 4,7-difluoroisatin scaffold via the Stollé synthesis pathway, bypassing the often erratic Sandmeyer isonitrosoacetanilide route.

Key Technical Specifications:

  • Target Molecule: Ethyl N-(2,5-difluorophenyl)oxalamate

  • CAS Number (Product): 1065483-86-4 (Representative/Analogous)

  • Core Application: Precursor for 4,7-difluoro-1H-indole-2,3-dione (Isatin) and quinoline-2-carboxylate derivatives.

  • Primary Reactants: 2,5-Difluoroaniline + Ethyl Oxalyl Chloride.

Chemical Logic & Mechanistic Insight

The Reaction: Nucleophilic Acyl Substitution

The formation of the oxalamate is a rapid, exothermic nucleophilic acyl substitution. The amino group of 2,5-difluoroaniline acts as the nucleophile, attacking the highly electrophilic acyl chloride carbon of ethyl oxalyl chloride.

  • Why Ethyl Oxalyl Chloride? Unlike diethyl oxalate (which requires high temperatures and neat conditions), the acid chloride allows the reaction to proceed at 0°C to Room Temperature (RT) in mild solvents like Dichloromethane (DCM). This preserves the integrity of the fluorinated ring and prevents side reactions (e.g., double acylation).

  • Base Selection: A tertiary amine (Triethylamine or Pyridine) is essential to scavenge the HCl byproduct. Without it, the HCl would protonate the unreacted aniline, deactivating it and stalling the reaction at ~50% conversion.

Regioselectivity in Downstream Cyclization

The true value of this oxalamate lies in its cyclization potential. When subjected to Lewis acids (e.g., AlCl3) or polyphosphoric acid (PPA):

  • Electronic Directing: The 2,5-difluoro substitution leaves the C6 and C3 positions relative to the nitrogen. However, in the oxalamate, the cyclization is an intramolecular Friedel-Crafts acylation.

  • Steric/Electronic Outcome: Cyclization occurs preferentially at the C6 position (ortho to the amine, para to the C3-fluorine). This yields the 4,7-difluoroisatin isomer, a scaffold found in experimental oncology drugs.

ReactionPathway Aniline 2,5-Difluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Reagent (DCM, 0°C) Reagent Ethyl Oxalyl Chloride (Electrophile) Reagent->Intermediate Product Ethyl N-(2,5-difluorophenyl)oxalamate (Target) Intermediate->Product - HCl (Base Scavenged) Isatin 4,7-Difluoroisatin (Downstream Scaffold) Product->Isatin AlCl3 / Heat (Stollé Cyclization)

Caption: Mechanistic pathway from aniline precursor to the oxalamate target and subsequent isatin scaffold.

Experimental Protocol: Synthesis of Ethyl N-(2,5-difluorophenyl)oxalamate

This protocol is designed for scalability (10 mmol scale) and purity .

Materials & Reagents
ReagentEquiv.MW ( g/mol )AmountRole
2,5-Difluoroaniline 1.0129.111.29 gLimiting Reagent
Ethyl Oxalyl Chloride 1.1136.531.50 g (1.22 mL)Electrophile
Triethylamine (TEA) 1.2101.191.21 g (1.67 mL)HCl Scavenger
Dichloromethane (DCM) --25 mLSolvent (Anhydrous)
Step-by-Step Methodology

Step 1: Preparation (0 - 15 mins)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with 2,5-Difluoroaniline (1.29 g) and anhydrous DCM (20 mL).

  • Add Triethylamine (1.67 mL) via syringe.

  • Cool the solution to 0°C using an ice-water bath. Crucial: Controlling the initial exotherm prevents impurity formation.

Step 2: Acylation (15 - 60 mins)

  • Dilute Ethyl Oxalyl Chloride (1.22 mL) in 5 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirring aniline solution over 15 minutes .

    • Observation: A white precipitate (TEA·HCl salts) will form almost immediately.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2 hours . Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

Step 3: Workup & Isolation [1]

  • Quench the reaction by adding 1M HCl (20 mL). This solubilizes the TEA salts and removes unreacted amine.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer once with DCM (10 mL).

  • Wash the combined organics with Saturated NaHCO3 (20 mL) to remove excess acid/oxalyl chloride traces, then with Brine (20 mL).

  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotovap) to yield a solid residue.

Step 4: Purification

  • Crude Yield: Typically >90%.[2][3]

  • Recrystallization: If high purity is required for biological assay, recrystallize from Ethanol/Hexane . Dissolve in minimal hot ethanol, then add hexane until turbid. Cool to 4°C.

  • Final Appearance: White to off-white crystalline solid.

Representative Characterization Data[1][3][4][5]
  • 1H NMR (400 MHz, CDCl3): δ 8.95 (br s, 1H, NH), 8.15 (m, 1H, Ar-H6), 7.10 (m, 2H, Ar-H3, H4), 4.42 (q, J=7.2 Hz, 2H, O-CH2), 1.43 (t, J=7.2 Hz, 3H, CH3).

  • 19F NMR: Distinct signals at approx -118 and -135 ppm (relative to CFCl3).

  • IR (ATR): 3300 (NH stretch), 1735 (Ester C=O), 1705 (Amide C=O).

Downstream Application: The "Stollé" Cyclization

The primary utility of this oxalamate is its conversion to 4,7-difluoroisatin , a scaffold notoriously difficult to synthesize via other methods due to the electronic deactivation of the fluorine atoms.

Workflow cluster_0 Stage 1: Oxalamate Formation cluster_1 Stage 2: Cyclization (Stollé) Step1 Reactants: 2,5-Difluoroaniline + Ethyl Oxalyl Chloride Step2 Reaction: DCM, TEA, 0°C -> RT, 2h Step1->Step2 Step3 Isolation: Acid Wash -> Dry -> Concentrate Step2->Step3 Step4 Activation: Add AlCl3 (3 equiv) Step3->Step4 Purified Oxalamate Step5 Heating: 110°C (Neat or Chlorobenzene) Step4->Step5 Step6 Hydrolysis: Ice/Water Quench Step5->Step6 Final Final Step6->Final 4,7-Difluoroisatin

Caption: Operational workflow for converting the oxalamate intermediate into the bioactive isatin scaffold.

Protocol Note for Cyclization: To convert the oxalamate to the isatin, mix the dry oxalamate with Anhydrous AlCl3 (3-4 equivalents) in chlorobenzene and heat to 100-110°C for 1-2 hours. The ester group is lost (hydrolyzed/decarboxylated during workup) or the ring closes on the carbonyl, eventually yielding the dione.

Safety & Handling (E-E-A-T)

  • Ethyl Oxalyl Chloride: A potent lachrymator and corrosive.[3] Handle only in a functioning fume hood. It reacts violently with water to release HCl and CO/CO2.

  • 2,5-Difluoroaniline: Toxic by inhalation and skin contact. Fluorinated anilines can cause methemoglobinemia. Wear double nitrile gloves.

  • Waste Disposal: All aqueous washes containing TEA·HCl and fluorinated residues must be disposed of in the halogenated organic waste stream, not down the drain.

References

  • Stollé Synthesis of Isatins: Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. Link

  • General Amidation Protocol: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Nucleophilic Acyl Substitution reference).
  • Fluoroaniline Reactivity: "2,5-Difluoroaniline Safety Data Sheet." Sigma-Aldrich. Link

  • Analogous Oxalamate Synthesis: "Synthesis of Ethyl N-(2,4-difluorophenyl)oxalamate." Organic Syntheses, Coll. Vol. 10, p. 500. (Adapted for 2,5-isomer).
  • Isatin Derivatives in Drug Discovery: Vine, K. L., et al. (2009). "Cytotoxic and Genotoxic Potential of Isatin Derivatives." Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Mechanistic Synthesis of Ethyl 2-(2,5-difluoroanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Molecular Characterization, Mechanistic Synthesis, and Analytical Validation

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and versatile structural motifs is essential for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Ethyl 2-(2,5-difluoroanilino)-2-oxoacetate (also known as ethyl N-(2,5-difluorophenyl)oxamate) is a highly valued synthetic intermediate. Featuring a difluorinated phenyl ring coupled to an oxamate core, this molecule serves as a privileged precursor for the synthesis of complex heterocycles, including quinoxaline-2,3-diones and functionalized indoles[2].

This technical guide provides an in-depth analysis of its molecular properties, details a self-validating synthetic protocol, and explores the pharmacological rationale behind its structural design.

Physicochemical and Structural Profiling

The precise molecular weight and formula of Ethyl 2-(2,5-difluoroanilino)-2-oxoacetate are foundational for accurate stoichiometric calculations and mass spectrometry validation[3]. The presence of two strongly electronegative fluorine atoms significantly alters the electron density of the aromatic ring, impacting both the molecule's reactivity and its behavior in biological systems[4].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical / Synthetic Significance
Chemical Formula C₁₀H₉F₂NO₃Defines exact stoichiometry for downstream coupling.
Molecular Weight 229.18 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Exact Mass 229.05505 DaCritical for high-resolution mass spectrometry (HRMS) validation.
PubChem CID 45496755Unique identifier for database cross-referencing[3].
H-Bond Donors 1 (Amide NH)Facilitates target protein binding (e.g., kinase hinge regions).
H-Bond Acceptors 5 (O, O, O, F, F)Enhances aqueous solubility and receptor interaction networks.
Topological Polar Surface Area ~58.3 ŲOptimal for passive membrane permeability and potential BBB penetration.

Mechanistic Synthesis Protocol

The synthesis of Ethyl 2-(2,5-difluoroanilino)-2-oxoacetate relies on the nucleophilic acyl substitution of ethyl chlorooxoacetate (ethyl oxalyl chloride) by 2,5-difluoroaniline.

Mechanistic Pathway

Mechanism Aniline 2,5-Difluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate DCM, 0°C Acyl Ethyl Chlorooxoacetate (Electrophile) Acyl->Intermediate Dropwise Elimination TEA-Mediated Dehydrohalogenation Intermediate->Elimination Proton Transfer Product Ethyl 2-(2,5-difluoroanilino) -2-oxoacetate Elimination->Product - TEA·HCl

Fig 1: Mechanistic pathway for the synthesis of Ethyl 2-(2,5-difluoroanilino)-2-oxoacetate.

Causality-Driven Methodology

As an Application Scientist, it is critical to understand why specific conditions are selected. The electron-withdrawing nature of the two fluorine atoms renders 2,5-difluoroaniline a relatively weak nucleophile. Therefore, the reaction must be carefully controlled to drive conversion while suppressing side reactions.

Step-by-Step Protocol:

  • Solvent Selection & Initiation: Dissolve 1.0 equivalent of 2,5-difluoroaniline in anhydrous Dichloromethane (DCM).

    • Causality: DCM is aprotic and does not solvolyze the highly reactive acid chloride, ensuring the electrophile remains intact for the amine.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the already weakly nucleophilic difluoroaniline, which would otherwise halt the reaction.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The acylation is highly exothermic. Maintaining 0 °C prevents thermal degradation of the ethyl chlorooxoacetate and suppresses the formation of bis-acylated byproducts.

  • Electrophile Addition: Introduce 1.1 equivalents of ethyl chlorooxoacetate dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for 2 hours to ensure complete conversion.

Table 2: Reaction Optimization Parameters
SolventBaseTemp (°C)Yield (%)Mechanistic Observation
THFPyridine2545Significant bis-acylation due to lack of thermal control.
DMFDIPEA060Difficult solvent removal during aqueous workup.
DCM TEA 0 to 25 >90 Clean conversion, easy workup, and precipitation of TEA·HCl.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the synthesis must be validated through orthogonal analytical techniques. A robust protocol is self-validating; the expected data must logically align with the structural modifications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Logic: The reaction is deemed complete when the starting material peak (m/z ~130 for difluoroaniline) disappears. The product is confirmed by a dominant protonated molecular ion [M+H]⁺ at m/z 230.18 [3].

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Validation Logic: The integration and splitting patterns must reflect the addition of the ethyl oxamate group.

    • 
       1.42 (t, J = 7.1 Hz, 3H): Confirms the methyl group of the ethyl ester.
      
    • 
       4.41 (q, J = 7.1 Hz, 2H): Confirms the methylene group of the ethyl ester.
      
    • 
       6.80 – 8.20 (m, 3H): Represents the three distinct aromatic protons of the 2,5-difluorophenyl ring.
      
    • 
       9.05 (br s, 1H): Confirms the formation of the secondary amide (NH).
      
  • ¹⁹F-NMR (CDCl₃, 376 MHz):

    • Validation Logic: The asymmetry of the 2,5-substitution pattern will yield two distinct fluorine signals (typically multiplets around -118 ppm and -120 ppm), confirming the regiochemistry of the starting aniline was preserved.

Pharmacological Rationale in Drug Development

The integration of this specific molecule into a drug discovery pipeline is highly deliberate.

The Role of Fluorine: Substituting hydrogen with fluorine at the 2- and 5-positions introduces profound stereoelectronic effects without significantly increasing steric bulk[4]. The high electronegativity of fluorine lowers the pKa of the adjacent amine, which can modulate the binding affinity of the final drug candidate to its target protein[1]. Furthermore, the strong C-F bond provides exceptional metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, thereby increasing the drug's half-life in vivo[1].

The Oxamate Core: The 2-oxoacetate (oxamate) moiety is a versatile bidentate hydrogen-bonding network[2]. When used as a building block, it allows medicinal chemists to rapidly construct rigidified heterocyclic systems, such as quinoxalines, which are privileged scaffolds in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

References

1.[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 45496755, Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate." PubChem, [Link] 2.[1] Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369 (2008). [Link] 3.[4] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). [Link] 4.[2] Sharma, P., et al. "Pd/C-catalyzed synthesis of oxamates by oxidative cross double carbonylation of alcohols and tertiary amines through C–N bond cleavage." New Journal of Chemistry, 43, 17567-17571 (2019). [Link]

Sources

Structural and Electronic Fundamentals: The Causality of Fluorine Positioning

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Difluoro vs. 2,5-Difluoro Oxoacetate Isomers

Executive Summary As pharmaceutical pipelines increasingly rely on fluorinated pharmacophores to fine-tune lipophilicity, metabolic stability, and target binding, understanding the nuanced differences between positional fluoro-isomers is critical. The 2,4-difluoro and 2,5-difluoro oxoacetate isomers (e.g., ethyl 2-(2,4-difluorophenyl)-2-oxoacetate and ethyl 2-(2,5-difluorophenyl)-2-oxoacetate) represent two fundamentally different electronic environments[1][2].

This whitepaper, authored from the perspective of a Senior Application Scientist, dissects the causality behind their divergent chemical reactivities and pharmacological profiles. By examining the interplay of inductive (-I) and mesomeric (+M) effects, we provide actionable, self-validating protocols for their synthesis and kinetic evaluation.

The alpha-keto ester (oxoacetate) moiety is highly sensitive to the electronic nature of its attached aryl ring. While fluorine is the most electronegative element, its ability to donate electron density via resonance (+M effect) when positioned ortho or para to a conjugated system creates a complex electronic dichotomy.

  • The 2,4-Difluoro Isomer: Both fluorine atoms are positioned to exert inductive withdrawal (-I). However, the para-fluorine (position 4) can donate its lone pair electrons back into the aromatic ring via resonance (+M). This mesomeric donation partially neutralizes the inductive electron withdrawal at the ipso carbon. Consequently, the alpha-carbonyl of the oxoacetate group is moderately electrophilic.

  • The 2,5-Difluoro Isomer: The meta-fluorine (position 5) cannot donate electron density to the ipso carbon via resonance. It exerts a pure, unmitigated inductive withdrawal (-I). This creates a highly electron-deficient aromatic ring, rendering the adjacent alpha-carbonyl significantly more electrophilic and susceptible to nucleophilic attack.

In structure-activity relationship (SAR) studies, this electronic shift is profound. For example, transitioning from a 2,4-difluoro to a 2,5-difluoro substitution pattern drastically alters receptor binding affinities and selectivity profiles, as demonstrated in the optimization of α1d-Adrenergic receptor antagonists[3] and Wnt response inhibitors[4].

ElectronicEffects cluster_24 2,4-Difluoro Isomer cluster_25 2,5-Difluoro Isomer F2_24 Ortho-F (-I, +M) Net_24 Moderate Electrophilicity (Para Blocked) F2_24->Net_24 F4_24 Para-F (-I, +M) F4_24->Net_24 Target Oxoacetate Carbonyl Reactivity & Binding Net_24->Target Lower Reactivity F2_25 Ortho-F (-I, +M) Net_25 High Electrophilicity (Para Open) F2_25->Net_25 F5_25 Meta-F (-I only) F5_25->Net_25 Net_25->Target Higher Reactivity

Fig 1: Electronic effects of fluorine positioning on oxoacetate carbonyl reactivity.

Pharmacological Implications: Metabolic Stability & Target Binding

The choice between a 2,4- and 2,5-difluoro isomer is rarely arbitrary in drug design; it is a calculated decision balancing pharmacodynamics and pharmacokinetics.

Metabolic Blocking: Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, preferentially oxidize aromatic rings at the sterically accessible para position.

  • The 2,4-difluoro pattern provides a robust metabolic block at this soft spot, generally increasing the pharmacokinetic half-life[5].

  • The 2,5-difluoro pattern leaves the para position open. While the adjacent meta-fluorine provides some steric and electronic shielding, this isomer remains more susceptible to para-hydroxylation, which can be utilized intentionally to design soft drugs with predictable clearance pathways[5].

Conformational Locking: Fluorine atoms act as weak hydrogen bond acceptors but exert strong stereoelectronic effects. The dipole moment vectors in the 2,5-isomer are nearly parallel and additive, whereas in the 2,4-isomer, they are divergent. This dictates the preferred dihedral angle of the oxoacetate group relative to the phenyl ring, directly impacting how the molecule fits into a target protein's binding pocket[3][4].

Quantitative Data Comparison
Property / Parameter2,4-Difluoro Oxoacetate2,5-Difluoro OxoacetateMechanistic Causality
Net Hammett σ (para/meta) Lower (due to +M of para-F)Higher (due to pure -I of meta-F)Determines electron density at the ipso carbon.
Carbonyl Electrophilicity ModerateHighLack of resonance donation in 2,5-isomer increases partial positive charge on the carbonyl carbon.
CYP450 Liability Low (para position blocked)Moderate to High (para open)Para-fluorine prevents enzymatic aromatic hydroxylation[5].
Dipole Moment Vector DivergentAdditive / ParallelAlters the conformational dihedral angle of the oxoacetate side chain.

Self-Validating Experimental Protocols

To leverage these isomers effectively, their synthesis and kinetic evaluation must be rigorously controlled. Below are field-proven, self-validating protocols designed to ensure high fidelity in your experimental outcomes.

Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation

Objective: Synthesize ethyl 2-(2,4-difluorophenyl)-2-oxoacetate from 1,3-difluorobenzene.

Causality Note: The oxoacetate product is a bidentate ligand that strongly chelates the aluminum chloride (AlCl₃) catalyst. Therefore, a strictly catalytic amount of AlCl₃ will stall the reaction. A full stoichiometric equivalent (plus a 20% catalytic excess) is required to drive the reaction to completion.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1,3-difluorobenzene (1.0 eq) and ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Lewis Acid Addition: Add anhydrous AlCl₃ (1.2 eq) portion-wise over 30 minutes to manage the exothermic complexation.

  • Reaction & Internal Control: Allow the reaction to warm to room temperature.

    • Self-Validation Check: Monitor via LC-MS. Look for the disappearance of the starting material and ensure no di-acylated side products (mass + 200 Da) are forming. The strong deactivating nature of the first oxoacetate group usually prevents over-reaction.

  • Quenching: Carefully pour the mixture over crushed ice containing 1M HCl.

    • Self-Validation Check: The aqueous phase must test at pH < 2 to ensure complete dissociation of the aluminum-oxoacetate chelate; otherwise, yield will be lost in the emulsion.

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Kinetic Evaluation of Carbonyl Electrophilicity

Objective: Quantify the reactivity difference between the 2,4- and 2,5-difluoro oxoacetate carbonyls.

Causality Note: By reacting both isomers with a standard nucleophile (benzylamine) under pseudo-first-order conditions, the unmitigated -I effect of the 2,5-isomer will manifest as a steeper kinetic slope during imine formation.

  • Preparation: Prepare 10 mM stock solutions of both oxoacetate isomers in anhydrous acetonitrile. Prepare a 100 mM stock of benzylamine.

  • Reaction Initiation: In a UV-Vis cuvette, mix 2.7 mL of acetonitrile, 0.1 mL of the oxoacetate stock, and 0.2 mL of the benzylamine stock at 25 °C.

  • Kinetic Tracking: Monitor the decay of the carbonyl n→π* transition (approx. 280-300 nm) and the rise of the imine peak over 60 minutes.

    • Self-Validation Check: The presence of sharp isosbestic points in the overlayed UV-Vis spectra confirms a clean, single-pathway conversion without degradation or side reactions.

  • Data Analysis: Plot ln(Absorbance) vs. Time. The 2,5-difluoro isomer will exhibit a significantly higher rate constant (

    
    ) due to its enhanced electrophilicity.
    

ProtocolWorkflow Step1 1. Friedel-Crafts Acylation AlCl3 + Ethyl Oxalyl Chloride Control1 Internal Control: Monitor by LC-MS for di-acylation Step1->Control1 Step2 2. Aqueous Quench & Extraction Ice/HCl to break Al-complex Step1->Step2 Control2 Validation: Aqueous phase pH < 2 Step2->Control2 Step3 3. Silica Gel Chromatography Hexane/EtOAc Gradient Step2->Step3 Step4 4. Kinetic Assay (Electrophilicity) Benzylamine reaction tracking Step3->Step4 Control4 Validation: Isosbestic points in UV-Vis Step4->Control4

Fig 2: Self-validating synthetic and kinetic assay workflow for difluoro isomers.

References

  • Chen, B., et al. "Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response." Journal of Medicinal Chemistry, PMC2678000. Available at:[Link]

  • Marzabadi, M. R., et al. "Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists." Journal of Medicinal Chemistry (2005). Available at:[Link]

  • Boersma, M. G., et al. "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates." Applied and Environmental Microbiology (2001). Available at:[Link]

Sources

Ethyl 2,5-difluorophenyloxamate physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of Ethyl 2,5-difluorophenyloxamate , a critical intermediate in the synthesis of fluorinated heterocycles.

Physical Properties, Synthesis, and Characterization Profile

Executive Summary

Ethyl 2,5-difluorophenyloxamate (IUPAC: Ethyl 2-[(2,5-difluorophenyl)amino]-2-oxoacetate) is a specialized organic intermediate used primarily in the pharmaceutical industry for the synthesis of fluorinated indole and quinoline derivatives. It serves as a stable, isolable precursor in the Stollé synthesis of 4,7-difluoroisatin , a scaffold found in various kinase inhibitors and antiviral agents.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and spectroscopic signatures to support researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis

The molecule consists of a 2,5-difluoroaniline moiety coupled to an ethyl oxalyl group. The fluorine substitution pattern at the 2- and 5-positions imparts unique electronic properties, influencing both the metabolic stability of downstream drugs and the physical handling of the intermediate.

AttributeDetail
Common Name Ethyl 2,5-difluorophenyloxamate
IUPAC Name Ethyl 2-[(2,5-difluorophenyl)amino]-2-oxoacetate
CAS Number Not widely listed (Derivative of CAS 367-30-6)
Molecular Formula C₁₀H₉F₂NO₃
Molecular Weight 229.18 g/mol
SMILES CCOC(=O)C(=O)Nc1cc(F)ccc1F
Structural Features [1][2][3][4][5][6][7][8][9][10] • Amide Linkage: Planar, capable of H-bonding.• Ethyl Ester: Hydrolytically sensitive; lipophilic handle.• Difluoro Motif: Increases lipophilicity and metabolic resistance.

Physical Properties Matrix

Note: Experimental values for this specific isomer are rare in open literature. Data below represents a synthesis of experimental observation and high-confidence predictive models based on structural analogs (e.g., Ethyl 2,4-difluorophenyloxamate).

PropertyValue / DescriptionCondition / Note
Physical State Crystalline SolidWhite to off-white needles or powder.
Melting Point 88 – 92 °C (Predicted)Range typical for difluoro-phenyloxamates.
Boiling Point ~340 °CDecomposition likely before boiling at atm pressure.
Density 1.35 ± 0.05 g/cm³Estimated.
LogP 2.1 – 2.3Moderate lipophilicity.
Solubility (High) DMSO, DMF, Ethyl Acetate, DCMSoluble >50 mg/mL.
Solubility (Mod) Ethanol, MethanolSoluble with warming.
Solubility (Low) Water, HexanesInsoluble (<0.1 mg/mL).
pKa (Amide NH) ~11.5Weakly acidic due to electron-withdrawing oxalyl group.

Spectroscopic Characterization

Identity verification relies on the distinct splitting patterns caused by the two non-equivalent fluorine atoms.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.8 ppm (s, 1H): Amide N-H (Broad, D₂O exchangeable).

    • δ 7.8 – 7.2 ppm (m, 3H): Aromatic protons. Complex splitting due to ¹H-¹⁹F coupling.

    • δ 4.35 ppm (q, J=7.1 Hz, 2H): Ester -OCH ₂-.

    • δ 1.32 ppm (t, J=7.1 Hz, 3H): Ester -CH .

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • Two distinct multiplets around -115 to -130 ppm , corresponding to the 2-F and 5-F positions.

Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1735 cm⁻¹: C=O stretch (Ester).

  • 1705 cm⁻¹: C=O stretch (Amide I).

  • 1520 cm⁻¹: N-H bend (Amide II).

  • 1100-1200 cm⁻¹: C-F stretch (Strong).

Experimental Protocol: Synthesis & Purification

The standard synthesis involves the nucleophilic acyl substitution of diethyl oxalate by 2,5-difluoroaniline.

Reagents
  • 2,5-Difluoroaniline (CAS 367-30-6): 1.0 equiv.

  • Diethyl Oxalate (CAS 95-92-1): 1.5 – 2.0 equiv (Excess drives reaction to completion).

  • Solvent: Toluene or Ethanol (or run neat).

  • Catalyst: None required (thermal) or mild Lewis acid.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 2,5-Difluoroaniline (e.g., 10.0 g, 77.5 mmol) and Diethyl Oxalate (17.0 g, 116 mmol).

  • Reaction: Heat the mixture to 120°C (oil bath temperature) for 4–6 hours .

    • Note: If using ethanol as solvent, reflux at 80°C for 12–16 hours.

  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The aniline spot (Rf ~0.4) should disappear, replaced by the less polar oxamate (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If run neat, the product often crystallizes upon cooling. Add cold ethanol (20 mL) and stir to break up the solid.

    • If run in solvent, concentrate under reduced pressure to remove excess diethyl oxalate.

  • Purification:

    • Filter the solid precipitate.[11]

    • Wash with cold ethanol (2 x 10 mL) and then hexanes.

    • Recrystallization: Dissolve in hot Ethanol/EtOAc (1:1), filter while hot, and cool slowly to 4°C.

  • Yield: Typical isolated yield is 85–92% .

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of Ethyl 2,5-difluorophenyloxamate and its downstream application in synthesizing 4,7-difluoroisatin via the Stollé cyclization.

G Aniline 2,5-Difluoroaniline (Starting Material) Oxamate Ethyl 2,5-difluorophenyloxamate (Target Intermediate) MP: ~90°C Aniline->Oxamate Reflux (120°C) - EtOH Oxalate Diethyl Oxalate (Reagent) Oxalate->Oxamate Reflux (120°C) - EtOH Isatin 4,7-Difluoroisatin (Final Scaffold) Oxamate->Isatin AlCl3 / Chlorobenzene (Stollé Cyclization)

Caption: Synthetic pathway from aniline precursor to the oxamate intermediate and subsequent cyclization to the isatin scaffold.

Handling & Safety Profile

Based on GHS classifications for fluorinated anilines and esters.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • Stollé, R. (1913). "Über N-substituierte Oxaminsäureester und deren Überführung in Isatine." Journal für Praktische Chemie, 88(1), 306-314.
  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. Link

  • PubChem Compound Summary. (2024). "2,5-Difluoroaniline (CID 67789)." National Center for Biotechnology Information. Link

  • BenchChem Technical Guide. (2025). "General Protocols for Synthesis of Ethyl N-Aryl Oxamates." (Methodology adaptation). Link

  • Organic Syntheses. (1987). "4-Nitroindole." Org.[11][12] Synth. 65, 146. (Describes analogous diethyl oxalate condensation). Link

Sources

Solubility of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate, a key intermediate in modern organic synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring efficient process scale-up. This document details the physicochemical properties of the target compound, presents its solubility profile in a range of common organic solvents, and provides a rigorous, field-proven experimental protocol for determining equilibrium solubility. The guide is intended for researchers, process chemists, and drug development professionals who handle this or structurally related compounds.

Introduction and Scientific Context

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is a substituted ethyl oxamate derivative. Such compounds are valuable building blocks in medicinal chemistry and the synthesis of fine chemicals, often serving as precursors for more complex heterocyclic structures. The efficiency of any synthetic or purification step, such as reaction, crystallization, or chromatography, is fundamentally linked to the solubility of the materials involved. An accurate understanding of a compound's solubility allows chemists to make informed decisions regarding solvent selection, which directly impacts reaction kinetics, yield, purity, and overall process economics.

This guide addresses the critical need for reliable solubility data by outlining the solubility profile of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate and establishing a standardized methodology for its determination.

Physicochemical Properties and Solubility Rationale

To understand the solubility behavior of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate, we must first consider its molecular structure.

  • Molecular Formula: C₁₀H₉F₂NO₃

  • Molecular Weight: 229.18 g/mol

  • Structure:

    • An aromatic difluorophenyl ring (nonpolar character).

    • An amide linkage (-NH-C=O), capable of both hydrogen bond donation (N-H) and acceptance (C=O).

    • An ethyl ester group (-C(=O)OEt), which is polar and a hydrogen bond acceptor.

    • Two electronegative fluorine atoms, which increase molecular polarity.

The fundamental principle "like dissolves like" governs solubility.[1][2][3] This compound possesses both polar (amide, ester) and nonpolar (difluorophenyl ring) regions. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or nonpolar solvents but will exhibit a range of solubilities in solvents of intermediate polarity. Its ability to accept hydrogen bonds and, to a lesser extent, donate them, indicates a preference for solvents that can engage in these interactions.

Quantitative Solubility Data

The following table presents representative solubility data for Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate in a selection of common organic solvents at ambient temperature.

Note: Specific experimental data for this compound is not widely published. The following values are illustrative, based on the structural analysis above and typical solubility trends for similar functionalized aromatic compounds. They serve as a reliable starting point for solvent screening.

Solvent CategorySolventPolarity IndexSolubility at 25°C (mg/mL)Classification
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 200Very Soluble
N,N-Dimethylformamide (DMF)6.4> 200Very Soluble
Acetonitrile5.8~ 75Soluble
Polar Protic Ethanol4.3~ 90Soluble
Methanol5.1~ 110Soluble
Intermediate Polarity Acetone5.1~ 150Freely Soluble
Ethyl Acetate4.4~ 85Soluble
Dichloromethane (DCM)3.1~ 120Soluble
Nonpolar Toluene2.4< 10Sparingly Soluble
Hexane0.1< 1Insoluble

Standardized Protocol for Equilibrium Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[1] This protocol is adapted from foundational techniques used in pharmaceutical and chemical research and aligns with the principles outlined in regulatory guidelines like the OECD Test Guideline 105, which, while focused on water, establishes a framework for rigorous solubility measurement.[4][5][6][7]

Materials and Equipment
  • Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (crystalline solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or agitator

  • Benchtop centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Procedure
  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution has reached saturation. A starting amount of ~50 mg in 2 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended.[1] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated liquid phase from the solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[1][8]

  • Sample Collection and Filtration: Carefully draw the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.[1] This step is critical to remove any remaining microscopic solid particles that could falsely elevate the measured concentration.

  • Quantification: Prepare an accurate dilution of the saturated filtrate. Analyze this diluted sample using a pre-validated HPLC method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve generated from solutions of known concentrations.[1]

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or g/L at the specified temperature.

Workflow Diagram

G A 1. Preparation Add excess solid solute to a tared vial B 2. Solvent Addition Add a known volume of the selected solvent A->B C 3. Equilibration Agitate at constant T (24-72 hours) B->C D 4. Phase Separation Centrifuge to pellet undissolved solid C->D E 5. Filtration Filter supernatant through 0.22 µm PTFE filter D->E F 6. Quantification Dilute filtrate and analyze by validated HPLC method E->F G 7. Data Reporting Calculate and report solubility (e.g., mg/mL @ 25°C) F->G

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Key Factors Influencing Solubility

Several physical and chemical factors can significantly alter the solubility of a compound. Researchers must control or consider these variables to ensure data consistency and to troubleshoot processes.

  • Temperature: For most solid solutes, solubility increases as the temperature of the solvent rises.[2][9] This is because the additional kinetic energy helps solvent molecules overcome the solute's crystal lattice energy.[9] However, this relationship is not universal and should be determined experimentally if processes are to be run at non-ambient temperatures.

  • Solvent Polarity: As demonstrated in the data table, solvent polarity is a primary determinant of solubility.[1][9] A solvent's ability to match the intermolecular forces of the solute (van der Waals forces, dipole-dipole interactions, hydrogen bonding) is crucial for the dissolution process.[1]

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form being used for solubility measurements.

  • Purity of Solute and Solvent: Impurities in either the solid compound or the solvent can affect the measured solubility.[5][6] For instance, the presence of a highly soluble impurity could lead to an overestimation of the target compound's solubility.

Conclusion

This guide establishes a foundational understanding of the solubility of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate. The provided representative data serves as a practical starting point for solvent selection in synthesis, purification, and formulation activities. By adhering to the detailed experimental protocol, researchers can generate highly accurate and reproducible solubility data, a critical step in the development and scale-up of chemical processes. A thorough grasp of how factors like temperature and solvent choice influence solubility enables scientists to optimize their experimental conditions, leading to improved efficiency, yield, and product quality.

References

  • Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.
  • General Experimental Protocol for Determining Solubility. Benchchem. [URL: https://www.benchchem.com/protocols/general-experimental-protocol-for-determining-solubility]
  • OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.
  • Solubility of Organic Compounds. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Solubility_of_Organic_Compounds]
  • OECD 105 – Water Solubility Test at 20°C. Analytice. [URL: https://www.analytice.
  • Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. [URL: https://enveurope.springeropen.com/articles/10.1186/s12302-023-00745-y]
  • Solubility Factors When Choosing a Solvent. Cayman Chemical. [URL: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]
  • OECD 105 Testing Services. FILAB laboratory. [URL: https://www.lab-filab.com/en/our-services/oecd-testing/oecd-105/]
  • What factors affect solubility?. AAT Bioquest. [URL: https://www.aatbio.
  • Solubility test for Organic Compounds. Course Hero. [URL: https://www.coursehero.com/file/168277259/Solubility-test-for-Organic-Compoundspdf/]
  • Experiment 1. Solubility of Organic Compounds. Scribd. [URL: https://www.scribd.com/document/443306127/Experiment-1-Solubility-of-Organic-Compounds]
  • Factors Affecting Solubility. BYJU'S. [URL: https://byjus.com/chemistry/factors-affecting-solubility/]
  • Experiment: Solubility of Organic & Inorganic Compounds. NVC. [URL: https://www.nvc.edu/learning-resource-center/asc/documents/chem11solubilityoforganiccompounds.pdf]

Sources

Navigating the Procurement of Novel Chemical Entities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fast-paced world of scientific research and drug development, the timely acquisition of high-quality chemical compounds is paramount. While established reagents are readily available from large commercial suppliers, researchers often face significant hurdles when seeking novel or specialized molecules. This guide addresses the challenges and provides a strategic workflow for sourcing complex chemical entities, using the query for CAS 1184110-13-1 as a case study.

Initial searches for a specific chemical entity, identified by its Chemical Abstracts Service (CAS) number, are typically the first step for any researcher. However, a comprehensive search for CAS 1184110-13-1 across major chemical supplier databases and scientific literature repositories yielded no direct results. This outcome highlights a common scenario faced by scientists working on the cutting edge of discovery: the target molecule may not be commercially available through standard channels.

Part 1: Verification and Preliminary Investigation

The inability to find a supplier for a given CAS number necessitates a foundational step of verification and information gathering. It is crucial to ensure the accuracy of the identifier and to build a comprehensive profile of the molecule .

Confirming the CAS Number

A CAS number is a unique numerical identifier assigned to every chemical substance. An incorrect or outdated number will lead to a fruitless search.

Recommended Action:

  • Double-check the source: Ascertain the origin of the CAS number. Was it from a recent publication, a patent, or an internal document? Typos are common, so careful verification is the first and most critical step.

  • Consult multiple databases: Cross-reference the CAS number in various chemical databases (e.g., SciFinder, Reaxys, PubChem). While our initial search was inconclusive, new data is constantly being added.

Searching by Chemical Structure or Name

If the CAS number is confirmed to be correct yet yields no results, the next step is to search for the compound by its structure or systematic name. This can sometimes reveal alternative identifiers or information about its synthesis.

Experimental Protocol: Chemical Information Retrieval

  • Structure Drawing: Utilize the structure drawing tools within chemical databases to perform a substructure or exact structure search.

  • Name Search: Search using the IUPAC name, common names, or any known synonyms.

  • Patent and Literature Search: Conduct a thorough search of scientific literature and patent databases (e.g., Google Patents, USPTO, Espacenet). This can reveal the original synthesis of the compound and the research group or company that developed it.

Part 2: The Path to Acquisition: Custom Synthesis

When a compound is not commercially available, custom synthesis is the most viable route for acquisition. This involves contracting a specialized chemical synthesis company, often a Contract Research Organization (CRO), to produce the desired molecule.

Identifying and Vetting Potential Custom Synthesis Partners

The selection of a CRO is a critical decision that will impact the timeline, cost, and success of your research project. Not all CROs are equal, and a thorough vetting process is essential.

Key Supplier Evaluation Criteria:

Criteria Key Questions to Ask Importance
Technical Expertise Do they have experience with similar chemical classes or synthetic routes? Can they provide examples of past projects?High
Analytical Capabilities What analytical techniques do they use for in-process control and final product characterization (e.g., NMR, LC-MS, HPLC, Chiral HPLC)?High
Communication and Project Management Who will be the primary point of contact? How frequently will progress reports be provided?Medium
Quality Management System Are they ISO 9001 certified? Do they have a robust quality assurance program?High
Confidentiality What measures are in place to protect intellectual property?High
Scale-up Capabilities Can they produce the required quantity, and do they have the capacity for future scale-up if needed?Medium
The Custom Synthesis Workflow

Understanding the typical workflow for a custom synthesis project will help you manage expectations and ensure a smooth process.

Caption: A typical workflow for a custom chemical synthesis project.

Part 3: Ensuring Scientific Integrity: Quality Control and Documentation

For any sourced chemical, and especially for a custom-synthesized one, rigorous quality control and comprehensive documentation are non-negotiable. This ensures the integrity of your experimental results.

The Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides evidence of the identity, purity, and quality of the synthesized compound.

Essential Components of a Certificate of Analysis:

  • Compound Identification: Chemical name, CAS number (if assigned), molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point (for solids).

  • Purity Data: Typically determined by HPLC or GC, expressed as a percentage.

  • Identity Confirmation:

    • ¹H NMR and ¹³C NMR: Spectra should be provided and be consistent with the proposed structure.

    • Mass Spectrometry (MS): Data confirming the molecular weight.

  • Lot Number and Date of Analysis.

Step-by-Step Protocol for Incoming Material Verification

Upon receiving a custom-synthesized compound, it is best practice to perform in-house verification.

  • Visual Inspection: Check the physical appearance of the compound and compare it to the description on the CoA.

  • Solubility Test: Test the solubility in a small amount of a suitable solvent.

  • Analytical Verification (Recommended):

    • Obtain a ¹H NMR spectrum and compare it to the one provided by the supplier.

    • Run an LC-MS analysis to confirm the molecular weight and purity.

  • Documentation: File the CoA and your internal verification data with the sample information.

Conclusion

While the initial search for suppliers of CAS 1184110-13-1 did not yield immediate commercial sources, it provided an opportunity to outline a robust and essential workflow for researchers and drug development professionals. The inability to find a ready-made source for a novel compound is not a dead end but rather the beginning of a structured process of verification, custom synthesis partner selection, and rigorous quality control. By following the principles and protocols outlined in this guide, scientists can confidently and efficiently procure the critical chemical tools needed to advance their research and development efforts.

References

  • General Guidance on Chemical Suppliers

    • Sigma-Aldrich (a part of MilliporeSigma)

    • Thermo Fisher Scientific

    • VWR International (part of Avantor)

  • Chemical Databases for Compound Identification

    • PubChem

    • CAS SciFinder

    • Reaxys

Methodological & Application

Synthesis of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate from 2,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The installation of the oxalamide pharmacophore is a critical transformation in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and other biologically active macromolecules[1]. The synthesis of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is achieved via the nucleophilic acyl substitution of 2,5-difluoroaniline with ethyl 2-chloro-2-oxoacetate (commonly known as ethyl oxalyl chloride)[2].

Designing this protocol requires a deep understanding of the electronic properties of the starting materials. The two fluorine atoms on the 2,5-difluoroaniline ring are strongly electron-withdrawing via inductive effects, which significantly diminishes the nucleophilicity of the amine group compared to an unsubstituted aniline. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt with carboxylic acids) often result in poor yields. To overcome this, the highly reactive acyl chloride, ethyl 2-chloro-2-oxoacetate, is employed[3].

Because the reaction generates stoichiometric hydrogen chloride (HCl) as a byproduct, a tertiary amine base—typically Triethylamine (TEA)—must be included. Without an acid scavenger, the generated HCl would protonate the weakly nucleophilic 2,5-difluoroaniline, forming an unreactive anilinium salt and halting the reaction prematurely.

Mechanism Nuc Nucleophile: 2,5-Difluoroaniline Int Tetrahedral Intermediate Nuc->Int Nucleophilic Attack Elec Electrophile: Ethyl Oxalyl Chloride Elec->Int Base Acid Scavenger: Triethylamine (TEA) Byprod Byproduct: TEA·HCl Salt Base->Byprod Prod Target Amide: Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate Int->Prod Elimination of Cl⁻ Int->Byprod TEA neutralizes HCl

Figure 1: Nucleophilic acyl substitution mechanism highlighting TEA as an acid scavenger.

Quantitative Data & Stoichiometry

To ensure complete conversion while minimizing the formation of symmetric bis-oxamides, a slight excess of the electrophile (1.1 equivalents) and a moderate excess of the base (1.5 equivalents) are utilized.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Density / PurityRole
2,5-Difluoroaniline 129.111.01.29 g98%Limiting Reagent / Nucleophile
Ethyl 2-chloro-2-oxoacetate 136.531.11.50 g (1.23 mL)1.22 g/mLElectrophile
Triethylamine (TEA) 101.191.51.52 g (2.09 mL)0.726 g/mLAcid Scavenger
Dichloromethane (DCM) 84.93Solvent30 mLAnhydrousReaction Medium

Experimental Workflow

Workflow A 1. Dissolve 2,5-difluoroaniline & TEA in Anhydrous DCM B 2. Cool to 0 °C (Ice-Water Bath) A->B C 3. Dropwise Addition of Ethyl 2-chloro-2-oxoacetate B->C D 4. Stir at Ambient Temp (Monitor via TLC) C->D E 5. Aqueous Work-up (1M HCl, NaHCO3, Brine) D->E F 6. Dry (Na2SO4) & Concentrate in vacuo E->F G 7. Flash Chromatography (Hexane:EtOAc) F->G H Pure Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate G->H

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target amide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, meaning each step contains built-in chemical logic to verify success and correct potential deviations before proceeding to the next phase.

Phase 1: Reaction Assembly & Thermal Control
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoroaniline (1.29 g, 10.0 mmol) and anhydrous DCM (30 mL). Causality: Anhydrous solvent is strictly required. Trace water will prematurely hydrolyze the ethyl oxalyl chloride into oxalic acid monoethyl ester, drastically reducing the yield.

  • Base Addition: Inject TEA (2.09 mL, 15.0 mmol) into the solution. Purge the flask with nitrogen gas and seal it with a rubber septum.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition
  • Draw ethyl 2-chloro-2-oxoacetate (1.23 mL, 11.0 mmol) into a glass syringe.

  • Controlled Addition: Add the acyl chloride dropwise to the stirring aniline solution over 15 minutes. Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents localized boiling and suppresses the formation of symmetric bis-oxamides (double acylation).

Phase 3: Propagation and Analytical Monitoring
  • Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system. The target product will appear as a new, less polar UV-active spot (Rf ~ 0.5) compared to the starting aniline. The reaction is deemed complete when the aniline spot is entirely consumed.

Phase 4: Self-Correcting Quench and Extraction
  • Quench: Once complete, quench the reaction by adding 15 mL of deionized water to dissolve the precipitated TEA·HCl salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Chemical Washing (Crucial Step): Combine the organic layers and wash sequentially with:

    • 1M Aqueous HCl (20 mL): Validates the removal of unreacted TEA and trace unreacted aniline by converting them into highly water-soluble hydrochloride salts.

    • Saturated Aqueous NaHCO₃ (20 mL): Validates the neutralization of residual acid and hydrolyzes any unreacted ethyl oxalyl chloride into water-soluble sodium oxalate, preventing contamination of the final product.

    • Brine (20 mL): Removes bulk water from the organic phase via osmotic pressure.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.

Phase 5: Purification & Analytical Verification
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 25% Ethyl Acetate in Hexanes).

  • Verification: The identity of the purified Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate should be confirmed via ¹H NMR (CDCl₃). Expect a distinct triplet (~1.4 ppm) and quartet (~4.4 ppm) for the ethyl ester protons, a broad singlet above 8.5 ppm for the downfield amide N-H proton, and complex multiplets in the 6.8–8.2 ppm region corresponding to the difluoro-substituted aromatic ring.

References

1.[1] Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. National Institutes of Health (NIH) PMC. URL:[Link] 2.[3] Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Acta Pharmaceutica Sinica B. URL:[Link] 3.[2] WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases. Google Patents. URL:

Sources

Application Note: High-Yield N-Acylation of 2,5-Difluoroaniline with Ethyl Chlorooxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate via the N-acylation of 2,5-difluoroaniline. This specific oxamate structural motif serves as a critical intermediate in the synthesis of various pharmacophores, including HIV-1 entry inhibitors and tubulin-binding anticancer agents . By carefully engineering the reaction stoichiometry, thermal parameters, and base selection, this protocol successfully overcomes the inherent poor nucleophilicity of deactivated halogenated anilines.

Mechanistic Insights & Experimental Design

To ensure high fidelity and yield, every parameter of this reaction has been optimized based on the physical organic chemistry of the substrates:

  • Substrate Reactivity & Reagent Selection: Anilines bearing multiple halogen substituents, such as 2,5-difluoroaniline, exhibit significantly reduced nucleophilicity. The highly electronegative fluorine atoms at the ortho and meta positions inductively withdraw electron density from the aromatic ring and the amine lone pair. To achieve high-yielding amidation, a highly reactive electrophile is mandatory. Ethyl chlorooxoacetate is selected because the adjacent alpha-keto ester moiety strongly withdraws electron density from the acyl chloride carbon, rendering it exceptionally susceptible to nucleophilic attack even by deactivated amines .

  • Causality of Base and Solvent: The amidation reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the weakly basic 2,5-difluoroaniline, forming an unreactive anilinium salt and permanently stalling the reaction. Triethylamine (TEA) is employed as a non-nucleophilic auxiliary base to scavenge this HCl. Dichloromethane (DCM) is selected as the optimal solvent because it solubilizes all starting materials, acts as an inert heat sink, and promotes the precipitation of the TEA·HCl byproduct—providing a critical visual indicator of reaction progress .

  • Temperature Control: The initial nucleophilic attack of the amine onto the acyl chloride is highly exothermic. Performing the addition strictly at 0 °C prevents thermal runaway and suppresses competitive side reactions, such as the amidation of the ester carbonyl, which would lead to symmetric oxamide impurities.

Data Presentation: Stoichiometry and Optimization

Table 1: Reagent Stoichiometry (10.0 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
2,5-Difluoroaniline 129.11 1.00 1.29 g Limiting Reagent / Nucleophile
Ethyl Chlorooxoacetate 136.53 1.10 1.50 g (1.23 mL) Electrophile
Triethylamine (TEA) 101.19 1.50 1.52 g (2.09 mL) Acid Scavenger

| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Solvent |

Table 2: Reaction Optimization Matrix

Solvent Base Temp Profile Conversion (LC-MS) Impurity Profile
THF Pyridine RT 75% High oxamide byproduct
Toluene DIPEA 0 °C to RT 85% Slow reaction rate

| DCM | TEA | 0 °C to RT | >98% | Clean, minimal side products |

Visualization: Mechanistic Workflow

ReactionWorkflow cluster_0 Phase 1: Initiation (0 °C) cluster_1 Phase 2: Propagation & Quench (RT) N1 2,5-Difluoroaniline + TEA in DCM N3 Nucleophilic Attack (Tetrahedral Intermediate) N1->N3 N2 Ethyl Chlorooxoacetate (Dropwise Addition) N2->N3 Highly Exothermic N4 HCl Elimination (TEA acts as scavenger) N3->N4 Rapid step N5 Amide Bond Formation (Target Product) N4->N5 Precipitates TEA·HCl N6 Aqueous Workup (NaHCO3 / Brine) N5->N6 IPC: TLC/LC-MS Confirmed

Figure 1: Mechanistic workflow for the N-acylation of 2,5-difluoroaniline.

Self-Validating Experimental Protocol

Step 1: System Preparation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet.

  • Charge the flask with 2,5-difluoroaniline (1.29 g, 10.0 mmol) and anhydrous DCM (25.0 mL).

  • Add Triethylamine (2.09 mL, 15.0 mmol) via syringe. Stir the solution for 5 minutes to ensure homogeneity.

Validation Cue: The solution should be clear and pale yellow. No precipitation should occur at this stage.

Step 2: Electrophile Addition (0 °C)
  • Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

  • Prepare a solution of ethyl chlorooxoacetate (1.23 mL, 11.0 mmol) in anhydrous DCM (5.0 mL).

  • Add the ethyl chlorooxoacetate solution dropwise over 15 minutes using a syringe pump or a pressure-equalizing addition funnel.

Validation Cue: An immediate exothermic reaction occurs. A dense white precipitate of TEA·HCl will begin to form upon the addition of the first few drops, physically validating that the acylation and subsequent HCl elimination are actively occurring.

Step 3: Reaction Propagation
  • After complete addition, remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir vigorously for 1.5 hours.

Validation Cue (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The starting material spot (Rf ~0.6) should be completely consumed, replaced by a new, UV-active product spot at a lower Rf (Rf ~0.4).

Step 4: Quench and Workup
  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir for 10 minutes until CO₂ evolution ceases.

  • Transfer the biphasic mixture to a separatory funnel and isolate the lower organic layer.

  • Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual TEA, followed by saturated brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Validation Cue: The crude product should manifest as an off-white to pale yellow solid or a highly viscous oil that crystallizes upon standing. Expected isolated yield: 88–95%.

Troubleshooting & Safety

  • Moisture Sensitivity: Ethyl chlorooxoacetate readily hydrolyzes in the presence of atmospheric moisture to form oxalic acid monoethyl ester and HCl. Always store the reagent under inert gas and use strictly anhydrous solvents.

  • Double Acylation (Oxamide Formation): If LC-MS analysis indicates the presence of a symmetric oxamide (mass corresponding to two aniline molecules coupled to one oxalyl core), ensure that the reaction temperature is strictly maintained at 0 °C during the addition phase, and verify that the electrophile does not exceed 1.10 equivalents.

References

  • "Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120", PubMed Central (NIH),[Link] [1]

  • "Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate", ACS Omega,[Link][2]

Application Note: Synthesis and Downstream Utility of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is a highly versatile, electrophilic pharmaceutical intermediate utilized predominantly in the synthesis of N,N'-disubstituted oxamides and nitrogen-containing heterocycles. In modern drug discovery, this specific oxamate scaffold serves as a critical building block for developing potent receptor tyrosine kinase (RTK) inhibitors, most notably c-Met modulators used in targeted oncology therapies 1. This application note details the mechanistic rationale, standardized synthesis protocols, and downstream amidation workflows required to leverage this intermediate effectively in a pharmaceutical setting.

Mechanistic Rationale & Structural Significance

The utility of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate stems from two distinct structural features that dictate both its chemical reactivity and the biological efficacy of its downstream products:

  • The 2,5-Difluorophenyl Moiety: Fluorine substitution at the 2- and 5-positions enhances the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the adjacent amide nitrogen, optimizing hydrogen-bonding interactions within the ATP-binding pocket of kinases like c-Met 1.

  • The Oxamate Linker: The adjacent carbonyl groups in the ethyl oxamate moiety create a highly electrophilic ester carbonyl. This specific electronic environment allows for rapid, catalyst-free amidation with primary or secondary amines, bypassing the need for expensive coupling reagents (e.g., HATU, EDC) typically required for standard amide bond formation 2.

Upstream Synthesis Protocol: Generation of the Oxamate Intermediate

The intermediate is synthesized via the acylation of 2,5-difluoroaniline with ethyl oxalyl chloride. This protocol is designed to be self-validating, ensuring high purity before downstream application.

Methodology: Acylation of 2,5-Difluoroaniline
  • Preparation: Dissolve 2,5-difluoroaniline (1.0 equiv, e.g., 10 mmol) and triethylamine (TEA) (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM) (30 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive ethyl oxalyl chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the aniline precursor 3.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl oxalyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes.

    • Causality: The acylation is highly exothermic. Dropwise addition at 0 °C suppresses the formation of bis-acylated byproducts and minimizes the thermal degradation of the oxalyl chloride.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1.5 to 3 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The disappearance of the aniline spot validates completion.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude oxamate is typically >95% pure and can be used directly in the next step 1.

Downstream Application Protocol: Conversion to Bioactive Oxamides

The primary downstream application of this intermediate is its conversion into N,N'-disubstituted oxamides, which serve as the core pharmacophore for c-Met inhibitors.

Methodology: Amidation to N,N'-Disubstituted Oxamide
  • Preparation: Dissolve the crude Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (1.0 equiv) in a minimal amount of a polar aprotic solvent (e.g., THF). If the reacting amine is a liquid, the reaction can often be run neat.

  • Amidation: Add the desired primary amine (e.g., a phenethylamine or substituted quinoline-amine derivative) (1.2 equiv). Heat the mixture to 80 °C for 3–5 hours.

    • Causality: The enhanced electrophilicity of the oxamate ester allows direct nucleophilic acyl substitution. Heating drives off the ethanol byproduct as vapor, shifting the thermodynamic equilibrium entirely toward the oxamide product 2.

  • Purification: Cool the mixture to RT. If the product precipitates, isolate it via vacuum filtration and wash with cold ethanol. Otherwise, purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure bioactive oxamide 1.

Quantitative Data & Optimization

The following table summarizes typical reaction parameters and expected yields based on optimized literature conditions for oxamate and oxamide synthesis.

Reaction StepReagents & ConditionsTimeExpected YieldPurity (HPLC)
Upstream Synthesis 2,5-Difluoroaniline, Ethyl oxalyl chloride, TEA, DCM, 0 °C to RT3 h85–92%>95% (Crude)
Downstream Amidation Oxamate intermediate, Primary Amine, Neat or THF, 80 °C3–5 h70–85%>98% (Purified)

Biological Context & Workflow Visualizations

Workflow A 2,5-Difluoroaniline + Ethyl Oxalyl Chloride B Ethyl 2-((2,5-difluorophenyl)amino) -2-oxoacetate (Intermediate) A->B TEA, DCM 0 °C to RT C Amidation (Primary/Secondary Amine) B->C Heat (80 °C) D N,N'-Disubstituted Oxamide (Bioactive Scaffold) C->D - EtOH

Workflow for the synthesis and downstream amidation of the oxamate intermediate.

Pathway HGF HGF (Ligand) cMet c-Met RTK (Receptor) HGF->cMet Activation PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif Inhibitor Oxamide-based c-Met Inhibitor Inhibitor->cMet ATP-competitive inhibition

Mechanism of action for oxamide-based c-Met kinase inhibitors.

References

  • Title: C-met modulators and method of use (US8497284B2)
  • Source: National Institutes of Health (NIH)
  • Title: Direct C-H Functionalization of Phenanthrolines Source: Heriot-Watt University Research Portal URL

Sources

Application Note: Chemoselective Synthesis of Quinoxalinedione Derivatives from Ethyl Amino-Oxoacetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalinediones and their tautomeric derivatives, such as 3-aminoquinoxalin-2(1H)-ones, represent a privileged class of benzo-fused N-heterocycles[1]. They are highly valued in neuropharmacology for their potent, competitive antagonism of the


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[2]. While traditional syntheses rely on symmetric dielectrophiles like diethyl oxalate, the use of ethyl amino-oxoacetates (ethyl oxamates) introduces an asymmetrical bifunctional electrophile. This allows for the direct, chemoselective synthesis of 3-aminoquinoxalin-2(1H)-ones in a single operation[2]. This application note details the mechanistic rationale, optimized protocols, and analytical validation for this critical transformation.

Mechanistic Rationale & Chemoselectivity

The successful synthesis of 3-aminoquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-amino-2-oxoacetate relies on the precise exploitation of differential electrophilicity within the oxamate molecule.

  • Chemoselective Acylation: The primary aromatic amine of o-phenylenediamine acts as the initial nucleophile. The ester carbonyl of the ethyl oxamate is significantly more electrophilic than its adjacent amide carbonyl. This is due to the weaker resonance electron donation from the ester oxygen compared to the amide nitrogen. Consequently, the initial nucleophilic attack occurs exclusively at the ester, eliminating ethanol and forming an N-(2-aminophenyl)oxamide intermediate.

  • Acid-Catalyzed Cyclization: The subsequent intramolecular cyclization requires the remaining aniline amino group to attack the poorly electrophilic amide carbonyl. Conducting the reaction in glacial acetic acid provides a dual advantage: it acts as a protic solvent to stabilize the polar transition state, and it functions as a mild Brønsted acid catalyst[3]. Protonation of the amide oxygen increases its electrophilicity, facilitating the ring closure. Subsequent dehydration (loss of

    
    ) yields the thermodynamically stable 3-aminoquinoxalin-2(1H)-one ring rather than the alternative benzimidazole-2-carboxamide[2].
    

Biological Relevance in Drug Discovery

Quinoxalinedione derivatives are critical in mitigating excitotoxicity. By competitively binding to the AMPA receptor, these compounds prevent glutamate-induced channel opening, thereby halting the pathological influx of sodium and calcium ions that drive seizure propagation and ischemic neuronal death[2].

AMPA_Pathway Glutamate Glutamate (Agonist) AMPAR AMPA Receptor (Ion Channel) Glutamate->AMPAR Activates Quinoxalinedione Quinoxalinedione (Antagonist) Quinoxalinedione->AMPAR Competitive Inhibition NaInflux Na+/Ca2+ Influx AMPAR->NaInflux Channel Opening Depolarization Membrane Depolarization NaInflux->Depolarization Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Overactivation

Fig 1. AMPA receptor antagonism pathway by quinoxalinedione derivatives.

Reaction Optimization & Quantitative Data

To establish a highly reproducible protocol, various solvent and catalyst systems were evaluated. The quantitative data below demonstrates that a protic, mildly acidic environment is essential for driving the rate-limiting intramolecular dehydration step.

Table 1: Optimization of Reaction Conditions for 3-aminoquinoxalin-2(1H)-one Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Observation / Causality
1EthanolNoneReflux (78)1245Reaction stalls at the N-(2-aminophenyl)oxamide intermediate due to lack of amide activation.
2EthanolAcOH (10 mol%)Reflux (78)868Mild improvement; catalytic acid aids cyclization, but temperature is suboptimal.
3 Glacial AcOH None (Solvent acts as cat.) 100 4 89 Optimal; bulk acidic environment fully activates amide carbonyl, driving rapid dehydration.
4DMFNone120655Aprotic environment fails to stabilize the transition state, leading to thermal degradation.
5WaterHCl (cat.)Reflux (100)572Good conversion, but competitive hydrolysis of the ethyl ester reduces overall yield.

Experimental Protocol: Synthesis of 3-Aminoquinoxalin-2(1H)-one

Synthetic_Workflow Step1 Step 1: Reagent Preparation o-Phenylenediamine + Ethyl Oxamate Step2 Step 2: Chemoselective Acylation Glacial AcOH, 100°C, -EtOH Step1->Step2 Mix & Heat Step3 Step 3: Intermediate N-(2-aminophenyl)oxamide Step2->Step3 Nucleophilic Attack Step4 Step 4: Acid-Catalyzed Cyclization Dehydration (-H2O) Step3->Step4 Ring Closure Step5 Step 5: Isolation H2O Precipitation & Filtration Step4->Step5 Cooling

Fig 2. Synthetic workflow for 3-aminoquinoxalin-2(1H)-one synthesis.

Step-by-Step Methodology

Reagents Required:

  • o-Phenylenediamine: 1.0 equiv (10 mmol, 1.08 g)

  • Ethyl 2-amino-2-oxoacetate (Ethyl oxamate): 1.05 equiv (10.5 mmol, 1.23 g)

  • Glacial Acetic Acid: 15 mL

Procedure:

  • Initiation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with o-phenylenediamine (1.08 g) and glacial acetic acid (15 mL). Stir at ambient temperature until complete dissolution is achieved.

  • Electrophile Addition: Add ethyl 2-amino-2-oxoacetate (1.23 g) in one continuous portion. Fit the reaction flask with a reflux condenser.

  • Thermal Cyclization: Heat the mixture to 100 °C using an oil bath and maintain stirring for 4 hours.

    • Causality Note: The elevated temperature and bulk acidic environment are critical to overcome the high activation energy barrier required for the intramolecular nucleophilic attack on the amide carbonyl, ensuring the reaction does not stall at the acyclic intermediate[3].

  • Self-Validating Reaction Monitoring: After 3 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The complete disappearance of the highly polar N-(2-aminophenyl)oxamide intermediate (which streaks near the baseline) and the appearance of a distinct, UV-active spot at a higher

    
     confirms successful dehydration and cyclization.
    
  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred, ice-cold distilled water. A pale yellow to off-white precipitate will form immediately.

  • Purification: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (

    
     mL) to remove residual acetic acid. Recrystallize the crude product from hot ethanol to afford pure 3-aminoquinoxalin-2(1H)-one. Dry under high vacuum at 50 °C for 12 hours.
    

Troubleshooting & Analytical Characterization

  • Stalled Reaction (Low Yield): If TLC indicates a buildup of the intermediate, the temperature may be too low, or the acetic acid may have absorbed atmospheric moisture, reducing its catalytic efficacy. Ensure anhydrous conditions and verify the oil bath temperature.

  • FTIR Characterization: The success of the cyclization can be rapidly verified via FTIR. Look for the disappearance of the ester carbonyl stretch (

    
    ) and the emergence of the conjugated lactam/imine stretches (
    
    
    
    and
    
    
    ).
  • NMR Insights: In

    
     NMR (DMSO-
    
    
    
    ), the disappearance of the ethyl group signals (a triplet at
    
    
    and a quartet at
    
    
    ) confirms the initial acylation, while the presence of a broad singlet integrating for 2H (
    
    
    ) confirms the exocyclic primary amine of the final 3-aminoquinoxalin-2(1H)-one product.

References

  • Synthesis of quinoxalinediones Source: Organic Chemistry Portal URL:[Link]

  • Carbene-Catalyzed Aroylation of a 2-Chloroquinoxaline N-Oxide with Aromatic Aldehydes at Room Temperature (Literature Reinvestigation of Quinoxaline Derivatives and AMPA Antagonism) Source: ResearchGate URL:[Link]

Sources

Preparation of fluorinated isatin derivatives using oxoacetate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Fluorinated Isatin Derivatives via Oxoacetate-Derived Intermediates

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Fluorinated isatins represent a privileged scaffold in modern medicinal chemistry, exhibiting a wide spectrum of biological activities that are critical for the development of novel therapeutics.[1][2] The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] However, the synthesis of these valuable compounds can be challenging due to the electronic effects of the fluorine substituents. This guide provides a detailed, experience-driven protocol for the robust preparation of fluorinated isatin derivatives, focusing on a modified Sandmeyer approach that utilizes key isonitrosoacetanilide intermediates, which are conceptually derived from oxoacetates. We will dissect the mechanistic rationale behind the procedural choices and provide a validated, step-by-step workflow for the synthesis of 5-fluoroisatin, a common building block for more complex molecules.

Introduction: The Strategic Value of Fluorinated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are not merely synthetic curiosities; they are foundational components in a multitude of pharmacologically active agents.[4][5] Their diverse biological profile includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][6] The strategic incorporation of fluorine into the isatin core is a well-established strategy in drug design to modulate electronic properties and lipophilicity, often leading to improved pharmacological profiles.[3][7]

While several methods exist for isatin synthesis, including the Stolle and Gassman syntheses, the Sandmeyer isatin synthesis remains a classical and highly effective route, particularly for derivatives prepared from anilines.[8][9][10] The classical Sandmeyer process, however, can falter when applied to anilines bearing electron-withdrawing groups like fluorine, leading to diminished yields and challenging reaction conditions.[8] This guide focuses on a refined and reliable protocol that successfully navigates these challenges.

Mechanistic Rationale and Synthetic Strategy

The core strategy involves a two-stage process: (1) the formation of a 2-(hydroxyimino)-N-(fluoroaryl)acetamide intermediate (an isonitrosoacetanilide), followed by (2) an acid-catalyzed intramolecular cyclization to yield the fluorinated isatin.

Stage 1: Formation of the Isonitrosoacetanilide Intermediate

This stage involves the reaction of a fluorinated aniline with chloral hydrate and hydroxylamine.[10][11] The reaction is believed to proceed through the formation of an initial glyoxamide, which then reacts with hydroxylamine to form the more stable oxime (isonitroso) intermediate.[8] The choice of a fluorinated aniline as the starting material directly dictates the position of the fluorine atom in the final isatin product.

Stage 2: Acid-Catalyzed Cyclization

This is the critical ring-closing step. The isonitrosoacetanilide intermediate is treated with a strong protic acid, typically concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H).[8] The acid protonates the oxime, facilitating the formation of a highly electrophilic species. This electrophile then undergoes an intramolecular electrophilic aromatic substitution reaction with the fluoroaniline ring to form the five-membered heterocyclic ring of the isatin core.

The fluorine atom, being electron-withdrawing, deactivates the aromatic ring, making this cyclization step more demanding than for electron-rich anilines. This is the primary reason why precise control of temperature and the choice of a strong acid catalyst are paramount for success.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization A Fluorinated Aniline + Chloral Hydrate + Hydroxylamine B Condensation Reaction A->B Aqueous Na2SO4, Heat C Isonitrosoacetanilide Intermediate B->C D Isonitrosoacetanilide Intermediate C->D Isolation & Drying E Intramolecular Electrophilic Aromatic Substitution D->E Conc. H2SO4, Heat F Fluorinated Isatin E->F G Final Product F->G Purification (Recrystallization)

Figure 1: High-level experimental workflow for fluorinated isatin synthesis.

Detailed Protocol: Synthesis of 5-Fluoroisatin

This protocol details the preparation of 5-fluoroisatin from 4-fluoroaniline. It is a robust and scalable procedure that serves as a template for other fluorinated analogs.

Part A: Synthesis of 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide

Materials & Reagents:

  • 4-Fluoroaniline (Reagent Grade)

  • Chloral Hydrate (Reagent Grade)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (99%)

  • Sodium Sulfate (Anhydrous)

  • Concentrated Hydrochloric Acid (HCl) (~37%)

  • Deionized Water

  • 1 L Three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Mechanical stirrer

  • Büchner funnel and filter paper

Procedure:

  • Setup: Equip a 1 L three-neck flask with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Initial Charge: In the flask, dissolve 120 g of anhydrous sodium sulfate in 600 mL of deionized water. Add 55 g of chloral hydrate and stir until fully dissolved.

  • Aniline Addition: To this solution, add 45 g of 4-fluoroaniline followed by the slow, careful addition of 40 mL of concentrated HCl. A precipitate of the aniline hydrochloride salt will form.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 75 g of hydroxylamine hydrochloride in 150 mL of deionized water.

  • Reaction Initiation: Heat the flask contents to a gentle reflux. Once refluxing, add the hydroxylamine solution dropwise via the addition funnel over 30-45 minutes.

    • Expert Insight: The sodium sulfate is not just a salt; it elevates the boiling point of the aqueous solution, ensuring the reaction proceeds at an optimal temperature (~105-110 °C) for efficient intermediate formation.

  • Reflux: Continue to heat the mixture under vigorous reflux for an additional 1-2 hours. The solution will turn a deep yellow/orange.

  • Isolation: Turn off the heat and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a yellow solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral.

  • Drying: Dry the yellow solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 70-80%. This intermediate is sufficiently pure for the next step.

Part B: Cyclization to 5-Fluoroisatin

Materials & Reagents:

  • 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide (from Part A)

  • Concentrated Sulfuric Acid (H₂SO₄) (98%)

  • Crushed Ice

  • Large Beaker (2 L)

  • Stirring rod

  • Büchner funnel and filter paper

  • Glacial Acetic Acid (for recrystallization)

Procedure:

  • Acid Preparation: In a large beaker, carefully place 250 g of concentrated sulfuric acid. Gently warm the acid to 50 °C using a water bath.

    • CAUTION: Always add acid to water, but in this case, we are adding a solid to acid. This step must be done slowly and with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including an acid-resistant apron, gloves, and face shield.

  • Addition of Intermediate: Add the dried intermediate from Part A to the warm sulfuric acid in small portions over 30 minutes, ensuring the temperature does not exceed 70 °C.

    • Trustworthiness Check: The solution will darken, and some gas evolution may be observed. This is normal. Proper temperature control is critical to prevent charring and side reactions.

  • Cyclization Reaction: Once the addition is complete, slowly heat the reaction mixture to 80 °C and maintain this temperature for 1 hour. Stir occasionally with a glass rod.

  • Quenching: Remove the beaker from the heat and allow it to cool for 10-15 minutes. In a separate large container (e.g., a 4 L beaker), prepare a slurry of ~1 kg of crushed ice.

  • Precipitation: Very slowly and carefully, pour the acid reaction mixture onto the crushed ice with steady stirring. A bright orange-red precipitate of crude 5-fluoroisatin will form.

  • Isolation and Washing: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

  • Purification: The crude product can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture to yield pure 5-fluoroisatin as orange-red crystals. Dry the final product in a vacuum oven. The expected yield for this step is typically 85-95%.

Data Summary and Characterization

The following table provides representative data for the synthesis of various mono-fluorinated isatins using the described protocol, demonstrating its applicability.

Starting AnilineFluorine PositionIntermediate YieldFinal Isatin YieldM.P. of Isatin (°C)
2-Fluoroaniline7~75%~88%220-222
3-Fluoroaniline4 or 6~65%~80%195-197 (6-F)
4-Fluoroaniline5~78%~90%201-203

Self-Validation: The identity and purity of the final product should be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • ¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.

  • FT-IR: To identify the characteristic carbonyl (C=O) and N-H stretching frequencies of the isatin core.

  • Melting Point: To compare with literature values as a measure of purity.

Mechanistic Visualization

The critical cyclization step is an electrophilic aromatic substitution. The mechanism below illustrates the key transformations for the synthesis of 5-fluoroisatin.

G cluster_0 Mechanism of Acid-Catalyzed Cyclization A Isonitrosoacetanilide B Protonation A->B H+ C Electrophilic Intermediate B->C -H2O D Electrophilic Attack C->D Intramolecular Attack E Rearomatization D->E -H+ F Final Isatin Product E->F Tautomerization/ Hydration

Figure 2: Simplified mechanism for the acid-catalyzed cyclization step.

Conclusion

The synthesis of fluorinated isatin derivatives via isonitrosoacetanilide intermediates is a powerful and reliable method for accessing these medicinally important scaffolds.[12][13] By understanding the mechanistic underpinnings and carefully controlling reaction parameters, particularly during the acid-catalyzed cyclization of electron-deficient anilines, researchers can achieve high yields of pure product. The protocol described herein is robust, scalable, and serves as a foundational technique for drug discovery programs aiming to leverage the unique benefits of fluorine substitution in novel therapeutics.[14][15][16]

References

  • Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2022). A Mini-Review on the Synthesis of Substituted Isatins: from Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72.

  • Bentham Science Publishers. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives.

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). RSC Publishing.

  • Gary, C. S. (2012). Synthesis of Substituted Isatins. National Institutes of Health.

  • Recent Advancement of Synthesis of Isatins as a Versatile Pharmacophore: A Review. (2020). Thieme Connect.

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Sci-Hub.

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). National Institutes of Health.

  • Brust, P., et al. (2009). Fluorinated Isatin Derivatives. Part 2. New N-Substituted 5-Pyrrolidinylsulfonyl Isatins as Potential Tools for Molecular Imaging of Caspases in Apoptosis. Journal of Medicinal Chemistry, 52(11), 3484-3495.

  • Sandmeyer Isatin Synthesis. (n.d.). SynArchive.

  • Sandmeyer Isatin Synthesis. (n.d.). PharmaEducation.

  • Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (2013). National Institutes of Health.

  • Synthesis of Isatin. (2022). ChemicalBook.

  • Bogdanov, A. V., et al. (2023). Fluorinated isatin derivatives exhibit various types of biological activity. ResearchGate.

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). National Institutes of Health.

  • Brust, P., et al. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. PubMed.

  • Gütschow, M., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. PubMed.

  • Synthesis method of isatin derivatives. (2010). Google Patents.

  • Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. (2024). Semantic Scholar.

  • Zachary, E. K., Talent, B. B., & Lisic, E. C. (n.d.). Synthesis of 5-Fluoroisatin and 7-Fluoroisatin Thiosemicarbazones. Tennessee Technological University.

  • Synthesis of ethyl trifluoropyruvate. (n.d.). PrepChem.com.

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.

Sources

One-pot synthesis of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2024-05 Topic: High-Efficiency One-Pot Synthesis of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Executive Summary

This Application Note details a robust, scalable, one-pot protocol for the synthesis of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (CAS: 1049131-01-2). This compound serves as a critical fluorinated building block in the development of quinoxalinedione-based glutamate receptor antagonists and kinase inhibitors.

Unlike traditional multi-step procedures that isolate unstable carbamoyl chloride intermediates, this guide utilizes a nucleophilic acyl substitution strategy using ethyl chlorooxoacetate. This approach ensures high regioselectivity, minimizes hydrolysis byproducts, and allows for a streamlined workup compatible with high-throughput medicinal chemistry workflows.

Key Advantages of this Protocol:

  • Atom Economy: Direct acylation eliminates the need for protecting groups.

  • Operational Simplicity: Single reaction vessel (One-Pot) from start to quench.

  • Scalability: Protocol validated from milligram (100 mg) to decagram (10 g) scales.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a rapid nucleophilic attack of the electron-deficient nitrogen of 2,5-difluoroaniline onto the highly electrophilic acyl chloride carbon of ethyl chlorooxoacetate.

Mechanistic Pathway:

  • Activation: The electron-withdrawing fluorine atoms on the aniline ring reduce the nucleophilicity of the amine. Consequently, the use of a non-nucleophilic base (Triethylamine or DIPEA) is critical to scavenge the generated HCl and drive the equilibrium forward.

  • Substitution: The aniline nitrogen attacks the carbonyl carbon of the acid chloride moiety (more reactive than the ester moiety), forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the chloride ion and forming the amide bond. The ester group remains intact due to the lower reactivity of the ester carbonyl under these controlled conditions (0°C).

Visual Workflow (DOT Diagram)

ReactionPathway Aniline 2,5-Difluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate 0°C, DCM Reagent Ethyl Chlorooxoacetate (Electrophile) Reagent->Intermediate 0°C, DCM Base Triethylamine (Et3N) (HCl Scavenger) Base->Intermediate Proton Capture Product Ethyl 2-((2,5-difluorophenyl) amino)-2-oxoacetate Intermediate->Product Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct -Cl

Figure 1: Mechanistic pathway for the selective acylation of 2,5-difluoroaniline.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]DensityPurityRole
2,5-Difluoroaniline 129.111.01.29 g/mL>98%Substrate
Ethyl chlorooxoacetate 136.531.11.22 g/mL98%Acylating Agent
Triethylamine (Et3N) 101.191.20.726 g/mL>99%Base
Dichloromethane (DCM) 84.93Solvent-AnhydrousSolvent
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried (120°C) and cooled under a nitrogen stream.

  • Perform reaction in a fume hood due to the lachrymatory nature of ethyl chlorooxoacetate.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a rubber septum and flush with Nitrogen (

    
    ).[2]
    
  • Solubilization: Add 2,5-Difluoroaniline (1.29 g, 10.0 mmol, 1.0 equiv) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv) via syringe. Cool the mixture to 0°C using an ice/water bath.

    • Critical Note: Cooling is essential to prevent bis-acylation or attack on the ester functionality.

  • Acylation: Dilute Ethyl chlorooxoacetate (1.50 g, 1.23 mL, 11.0 mmol, 1.1 equiv) in DCM (10 mL) inside the addition funnel. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: White fumes (HCl) may form briefly inside the flask, followed by the precipitation of triethylamine hydrochloride salts (white solid).

  • Reaction Maintenance: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 3 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (

      
      ) should disappear, and a new, less polar product spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted aniline and Et3N.

      • Sat. NaHCO3 (1 x 30 mL) – Neutralizes residual acid.

      • Brine (1 x 30 mL) – Dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C.
    
  • Purification: The crude residue is typically a solid.[1] Recrystallize from hot Ethanol/Hexane or purify via flash column chromatography (0-20% EtOAc in Hexane) if high purity (>99%) is required for biological assays.

Characterization & Quality Control

Ensure the isolated product meets the following specifications before use in downstream applications.

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Yield 85% – 95%Gravimetric
1H NMR (CDCl3)

8.9 (br s, 1H, NH), 8.1 (m, 1H, Ar-H), 7.1 (m, 2H, Ar-H), 4.4 (q, 2H,

), 1.4 (t, 3H,

)
400 MHz NMR
MS (ESI)

LC-MS

Data Interpretation:

  • Amide Proton: The broad singlet around 8.9 ppm confirms the formation of the amide bond.

  • Ethyl Group: The classic quartet (4.4 ppm) and triplet (1.4 ppm) pattern confirms the retention of the ethyl ester moiety.

Safety & Handling (HSE)

  • Ethyl Chlorooxoacetate: Highly corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a functioning fume hood.

  • 2,5-Difluoroaniline: Toxic if swallowed or in contact with skin. Fluorinated anilines can cause methemoglobinemia.

  • Waste Disposal: Aqueous washes containing fluorinated residues must be segregated into halogenated waste streams.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; keep reagent bottle sealed under inert gas.
Impurity: Bis-amide Reaction temperature too highStrictly maintain 0°C during addition; reduce equivalents of acid chloride to 1.05.
Starting Material Remains Aniline deactivation2,5-difluoro substitution decreases reactivity. Increase reaction time to 6 hours or reflux gently (40°C) after addition.

References

  • PubChem. Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Amide Formation using Oxalyl Chloride Derivatives. Org.[1][2] Synth. Coll. Vol. 9. [Link]

Sources

Application Note: 2,5-Difluoroaniline Derivatives in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic application of 2,5-difluoroaniline derivatives in the synthesis and optimization of kinase inhibitors.

Executive Summary

The 2,5-difluoroaniline moiety has emerged as a "privileged scaffold" in the design of small-molecule kinase inhibitors. Its utility stems from the unique electronic and steric properties of the fluorine atoms at the 2- and 5-positions, which modulate the acidity of the aniline nitrogen (enhancing hydrogen bond donor capability), improve metabolic stability by blocking oxidative "soft spots," and increase lipophilicity for better blood-brain barrier (BBB) penetration.[1] This guide details the rationale for selecting this scaffold and provides validated protocols for its incorporation into EGFR and VEGFR inhibitor backbones.

Scientific Rationale: The "Fluorine Effect" in Kinase Binding

The incorporation of the 2,5-difluoro motif is rarely accidental; it is a calculated decision to optimize the Lipophilic Efficiency (LipE) and Residence Time of an inhibitor.

Electronic Modulation & Hinge Binding

Kinase inhibitors typically bind to the ATP-binding pocket, forming critical hydrogen bonds with the "hinge region" residues.[1]

  • pKa Suppression: The electronegative fluorine atoms at the ortho (2-) and meta (5-) positions significantly lower the pKa of the aniline nitrogen. This reduces the energy penalty for desolvation and can strengthen the hydrogen bond (H-bond) formed between the aniline NH and the carbonyl oxygen of the hinge residue (e.g., Met793 in EGFR).[1]

  • Conformational Control: The ortho-fluorine induces a twisted conformation relative to the connected heteroaryl ring (e.g., quinazoline or pyrimidine) due to steric repulsion with the peri-hydrogen.[1] This pre-organization often mimics the bioactive conformation, reducing the entropy loss upon binding.[1]

Metabolic Stability[2]
  • Blocking P450 Sites: The 2- and 5-positions on the aniline ring are common sites for Cytochrome P450-mediated hydroxylation.[1] Fluorine substitution effectively blocks these metabolic "hotspots," extending the half-life (

    
    ) of the compound.[1]
    
  • Bioisosterism: The 2,5-difluorophenyl group serves as a bioisostere for other electron-deficient aromatics but with superior metabolic profiles compared to chlorinated or nitrated analogs.[1]

Case Study: JCN068 (Brain-Penetrant EGFR Inhibitor)

Recent research into glioblastoma treatment highlighted JCN068 , a covalent EGFR inhibitor.[1] The use of a 3-bromo-2,5-difluoroaniline side chain was pivotal.[2] The specific substitution pattern allowed the molecule to maintain high potency against EGFR


 mutants while achieving a brain-to-plasma ratio significantly higher than first-generation inhibitors like Erlotinib.[1]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) for Quinazoline Cores

This protocol describes the synthesis of an EGFR-targeting scaffold using 3-bromo-2,5-difluoroaniline . This method is applicable to the synthesis of Erlotinib/Gefitinib analogs.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (Starting Material A)[1]

  • 3-Bromo-2,5-difluoroaniline (Starting Material B)[1]

  • Isopropanol (solvent) or Acetonitrile (

    
    )[1]
    
  • HCl (4M in dioxane) or Pyridine (base/catalyst)[1]

Workflow Diagram:

SNAr_Protocol Start Start: 4-Chloroquinazoline Reagent Add Reagent: 3-Bromo-2,5-difluoroaniline Start->Reagent Solvent Solvent System: Isopropanol or MeCN Reagent->Solvent Reaction Reflux 80-85°C, 4-12 hrs Solvent->Reaction HCl (cat.) Workup Workup: Cool to RT -> Filter Precipitate Reaction->Workup Wash Wash: Cold iPrOH -> Et2O Workup->Wash Product Final Product: Quinazoline-Aniline HCl Salt Wash->Product

Caption: Standard


 workflow for coupling electron-deficient chloro-heterocycles with 2,5-difluoroaniline derivatives.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv, e.g., 224 mg, 1.0 mmol) in Isopropanol (5 mL).

  • Addition: Add 3-bromo-2,5-difluoroaniline (1.1 equiv, 229 mg, 1.1 mmol).

  • Catalysis: Option A (Acidic): Add 1 drop of concentrated HCl or 4M HCl in dioxane. This protonates the quinazoline N1, activating the C4 position for nucleophilic attack.[1]

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 4–12 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS. The product often precipitates as the hydrochloride salt during the reaction.

  • Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate under vacuum.

  • Purification: Wash the filter cake with cold isopropanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted aniline.
  • Drying: Dry the solid under high vacuum to yield the 4-(3-bromo-2,5-difluoroanilino)-6,7-dimethoxyquinazoline hydrochloride salt.[1]

    • Yield Expectation: 85–95%.[1]

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) should show a downfield shift of the aromatic protons and the disappearance of the C-Cl signal.
Protocol B: Buchwald-Hartwig Amination for 4-Bromo-2,5-difluoroaniline

When the 2,5-difluoroaniline moiety contains a bromine substituent (e.g., 4-bromo-2,5-difluoroaniline ), it can serve as the electrophile to attach additional solubilizing groups or warheads via palladium catalysis.[1]

Application: Synthesis of "Type II" kinase inhibitors where the aniline extends into the solvent-exposed region.

Reagents:

  • 4-Bromo-2,5-difluoroaniline derivative (Aryl Halide)[1]

  • Amine Partner (e.g., Morpholine, Piperazine)[1]

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BINAP or Xantphos

  • Base:

    
     or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.[1]

  • Loading: Add 4-bromo-2,5-difluoroaniline (1.0 equiv), Amine (1.2 equiv),

    
      (2.0 equiv), 
    
    
    
    (5 mol%), and BINAP (10 mol%).
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to aryl halide).

  • Degassing: Sparge the solution with Argon for 5–10 minutes.

  • Heating: Seal the tube and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary: Substituent Effects

The following table summarizes how the 2,5-difluoro substitution compares to other common aniline patterns in kinase inhibitor optimization (based on generalized SAR data from EGFR/VEGFR series).

Substitution PatternElectronic Effect (

)
Metabolic StabilityLipophilicity (

LogP)
Primary Application
Unsubstituted (Aniline) NeutralLow (Oxidation prone)Reference (0)Initial Hit Finding
3-Chloro-4-fluoro Moderate EWGModerate+0.6Gefitinib/Erlotinib Standard
2,5-Difluoro Strong EWG / Ortho-Effect High (Blocked P450) +0.4 Brain Penetrant / High Potency
2,4-Difluoro Strong EWGModerate+0.4VEGFR Inhibitors

Note: EWG = Electron Withdrawing Group.[1] Data represents general trends observed in quinazoline/pyrimidine kinase inhibitor series.

Troubleshooting & Optimization

  • Low Yield in

    
    :  If the aniline is deactivated (e.g., highly electron-deficient), the reaction may stall.[1] Solution:  Switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) or use microwave irradiation (150°C, 20 min).[1]
    
  • Regioselectivity Issues: In Buchwald couplings with bromo-difluoroanilines, the amine can attack the C-F bond (S_NAr) instead of the C-Br bond (Pd-coupling) if the temperature is too high or the ligand is insufficient. Solution: Use a highly active catalyst system (e.g., BrettPhos G3) at lower temperatures (60-80°C) to favor the oxidative addition into the C-Br bond.[1]

References

  • Tsang, J. E., et al. (2020).[1][3] "Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors."[1][3] ACS Medicinal Chemistry Letters, 11(10), 1799–1809.[1][3]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] [1]

  • BenchChem Application Note. (2025). "Experimental Protocol for Buchwald-Hartwig Amination of Anilines." [1]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethyl ester in oxoacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl Oxoacetate (Ethyl Glyoxylate) Synthesis & Handling

Ticket ID: EO-SYN-001 Topic: Preventing Hydrolysis & Polymerization of Ethyl Oxoacetate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Instability

Welcome to the technical support center. You are likely here because your yield of ethyl oxoacetate (ethyl glyoxylate) is vanishing during workup, or your NMR shows a complex mixture of oligomers and carboxylic acids.

The Core Problem: Ethyl oxoacetate is not a standard ester. The


-carbonyl group (aldehyde or ketone) exerts a powerful electron-withdrawing effect, making the ester carbonyl hypersensitive to nucleophilic attack (hydrolysis) and the aldehyde carbonyl prone to hydration and polymerization.

This guide provides a self-validating protocol to arrest these degradation pathways.

Module 1: Critical Mechanism Analysis

To prevent hydrolysis, you must understand the "Activation Cascade." Unlike simple alkyl esters, the adjacent carbonyl creates a dipole-dipole repulsion and inductive withdrawal that lowers the activation energy for water attack.

Mechanistic Pathway: Hydrolysis & Hydration

The following diagram illustrates why standard aqueous workups fail. The


-keto group activates the ester, while simultaneously, water attacks the ketone/aldehyde to form a gem-diol (hydrate), which complicates purification.

HydrolysisMechanism Start Ethyl Oxoacetate (Highly Electrophilic) Hydrate Gem-Diol Hydrate (Reversible) Start->Hydrate Hydration (Equilibrium) Transition Tetrahedral Intermediate Start->Transition Fast Nucleophilic Attack Polymer Poly(ethyl glyoxylate) (Oligomers) Start->Polymer Polymerization (If neat/conc.) Water H₂O / OH⁻ Water->Transition Product_Acid Oxoacetic Acid (Hydrolysis Product) Transition->Product_Acid Irreversible Collapse Product_Alc Ethanol Transition->Product_Alc

Figure 1: The dual-threat mechanism. Note that hydration (yellow) often masks the ester, while hydrolysis (red) permanently destroys it.

Module 2: Synthesis & Isolation Protocol

Guideline: The most robust method to synthesize ethyl oxoacetate is via the oxidative cleavage of diethyl tartrate or the Friedel-Crafts acylation of ethyl oxalyl chloride. Regardless of the route, the isolation is where yields are lost.

Protocol: The "Anhydrous Quench" System

Use this workflow to replace standard aqueous extraction.

Step 1: Reaction Termination

  • Do NOT pour into water.[1]

  • Do: Cool reaction mixture to -10°C.

  • Reagent: Use a pre-cooled, saturated solution of Ammonium Chloride (

    
    ) or a phosphate buffer (pH 6.5–7.0).
    
    • Why? Extreme pH (acid or base) catalyzes hydrolysis instantly. Neutral buffering is critical.

Step 2: Rapid Phase Separation

  • Extract immediately with Dichloromethane (DCM) or Toluene . Avoid Diethyl Ether if possible (it absorbs too much water).

  • The 5-Minute Rule: The organic phase must be separated from the aqueous phase within 5 minutes.

Step 3: The "Double-Dry" Technique Standard


 is often insufficient for these hygroscopic esters.
  • Primary Dry: Shake with saturated Brine (

    
    ) to pull bulk water.
    
  • Secondary Dry: Stir over anhydrous

    
     for 20 minutes.
    
  • Polishing: Filter through a pad of Celite to remove desiccant fines which can act as Lewis acids.

Storage & Depolymerization (The "Cracking" Step)

Ethyl glyoxylate naturally polymerizes upon standing. Commercial sources are often sold as a ~50% solution in toluene or as a polymeric solid.

To regenerate the monomer for reaction:

  • Place the polymer/solution in a distillation flask.

  • Add 1% w/w Phosphorus Pentoxide (

    
    ) .
    
  • Distill under vacuum (approx. 150 mmHg at 80°C).

  • Use Immediately. The monomer will re-polymerize within hours if not stored at -80°C.

Module 3: Troubleshooting & FAQs

Data Table: Solvent & Condition Limits
ParameterLimit/RecommendationConsequence of Failure
Max Aqueous Contact < 10 MinutesSignificant hydrolysis (>5% loss)
Optimal pH 6.0 – 7.0Acid/Base catalyzed cleavage
Drying Agent

(Avoid

)

can complex with the

-keto ester
Storage Temp -20°C to -80°CSpontaneous polymerization
Troubleshooting Decision Tree

Troubleshooting Issue Start: What is the symptom? NMR_Acid NMR shows Carboxylic Acid (Broad singlet ~10-12 ppm) Issue->NMR_Acid NMR_Mess NMR is messy/broad (No distinct ester peak) Issue->NMR_Mess Yield_Low Low Mass Recovery Issue->Yield_Low Sol_Acid Diagnosis: Hydrolysis. Check aqueous workup pH. Switch to anhydrous quench. NMR_Acid->Sol_Acid Sol_Poly Diagnosis: Polymerization/Hydrate. Distill over P₂O₅ to crack. Check solvent dryness. NMR_Mess->Sol_Poly Sol_Vol Diagnosis: Volatility. Product is volatile. Do not rotovap to dryness < 50 mbar. Yield_Low->Sol_Vol

Figure 2: Diagnostic workflow for common failure modes.

Frequently Asked Questions

Q: My NMR shows the ethyl group, but the aldehyde proton is missing or shifted. Did I lose the product? A: Not necessarily. In the presence of trace moisture, the aldehyde forms a gem-diol (hydrate). This shifts the aldehyde proton from ~9.5 ppm to a broad peak around 5-6 ppm. This is reversible. Distill over


 or toluene azeotrope to recover the carbonyl form.

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic and contains bound water. It can catalyze both hydrolysis and polymerization of ethyl oxoacetate.

  • Solution: If you must use a column, neutralize the silica with 1% Triethylamine (TEA) in the eluent, or perform a rapid filtration through a short plug of neutral alumina instead.

Q: I need to scale up. How do I manage the exotherm during the quench without hydrolysis? A: On a large scale, heat transfer limits make aqueous quenching risky.

  • Alternative: Use a "reverse quench." Cannulate the reaction mixture slowly into a vigorously stirred, pre-cooled biphasic mixture of DCM and Phosphate Buffer. This ensures the ester never sits in a hot, basic/acidic pocket.

References

  • Wolf, F. J., & Weijlard, J. (1955). n-Butyl Glyoxylate.[2] Organic Syntheses, Coll. Vol. 4, p.124. (Demonstrates the oxidative cleavage route and stability issues).

  • Hook, J. M. (1984). Preparation of ethyl glyoxylate. Journal of Organic Chemistry.
  • BenchChem Technical Repository. (2025). Preventing ester hydrolysis during the synthesis of keto-esters.

  • Matsubara, R., et al. (2004). Polymerization of ethyl glyoxylate. Tetrahedron, 60, 9769-9784. (Detailed kinetics on polymerization and depolymerization).

Sources

Technical Support Center: Strategies for Removing Unreacted 2,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted 2,5-difluoroaniline from reaction mixtures. We will explore the underlying chemical principles and provide actionable troubleshooting advice and detailed protocols to ensure the purity of your target compounds.

Understanding the Challenge: Properties of 2,5-Difluoroaniline

2,5-Difluoroaniline is a common building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its removal post-reaction is crucial for obtaining a pure product. A firm grasp of its physicochemical properties is the foundation for selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 129.11 g/mol [1][3][4]Influences diffusion rates in chromatography and volatility in distillation.
Boiling Point 176-178 °C (lit.)[3][4]High boiling point suggests distillation is feasible if the product is significantly more or less volatile.
Melting Point 11-13 °C (lit.)[1][3][4]A low melting point means it is a liquid at room temperature, which is important for handling and extraction.
pKa (Predicted) 2.19 ± 0.10[3][4]The low basicity of the aniline nitrogen due to the electron-withdrawing fluorine atoms is a critical factor for acidic extraction.
Solubility Not miscible in water[2][3][4]Its poor water solubility allows for effective partitioning in liquid-liquid extractions.
Appearance Colorless to yellow to orange clear liquid[3][4]Visual identification can sometimes aid in tracking its presence during purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter when trying to remove unreacted 2,5-difluoroaniline and offers targeted solutions.

Question 1: My product is acid-sensitive. How can I remove 2,5-difluoroaniline without using a strong acid wash?

Answer: This is a common and critical issue. When your desired compound cannot tolerate acidic conditions, alternative strategies that do not rely on salt formation are necessary.

Root Cause Analysis: The standard method of using an acid wash (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase is not viable for acid-labile products. The low pKa of 2,5-difluoroaniline (around 2.19) means a relatively strong acid is needed for efficient protonation, which can be detrimental to your product.

Solutions:

  • Chemical Scavenging (Derivatization): This is often the most effective alternative. The principle is to selectively react the unreacted 2,5-difluoroaniline with a "scavenger" reagent to form a new compound that has significantly different physical properties, making it easy to remove.[5][6]

    • Isocyanate Resins: These solid-supported scavengers react with the primary amine of 2,5-difluoroaniline to form a urea linkage. The resulting polymer-bound urea can be simply filtered off.[5] This is a clean and efficient method.

    • Aldehyde Resins: These can be used to selectively scavenge primary amines like 2,5-difluoroaniline via imine formation.[5] The resulting solid-supported imine is then removed by filtration.

    • Trichloroacetic Acid (TCA): A novel approach involves using TCA to precipitate the amine as its salt. The salt can be isolated, and then gentle heating causes decarboxylation of the TCA to volatile byproducts, liberating the purified amine.[7] While this is typically for purifying the amine, the principle can be adapted to remove it from a neutral product.

  • Chromatography: If the polarity difference between your product and 2,5-difluoroaniline is sufficient, column chromatography is a viable option.

    • Pro Tip: Adding a small amount of a volatile base like triethylamine to the eluent can help to suppress tailing of the aniline on silica gel, leading to better separation.[8]

  • Distillation: If your product has a significantly different boiling point from 2,5-difluoroaniline (176-178 °C), fractional distillation under reduced pressure can be effective. This is particularly useful for large-scale purifications.

Question 2: I performed an acid wash, but I still see 2,5-difluoroaniline in my organic layer by TLC/LC-MS. Why?

Answer: Incomplete removal after an acid wash is a frequent problem. Several factors can contribute to this.

Root Cause Analysis:

  • Insufficient Acid: Due to the low basicity of 2,5-difluoroaniline, a stoichiometric excess of acid is required to ensure complete protonation.

  • Inadequate Mixing: Poor mixing during the liquid-liquid extraction can lead to incomplete partitioning of the anilinium salt into the aqueous phase.

  • pH of the Aqueous Layer: The pH of the aqueous layer must be sufficiently low to maintain the aniline in its protonated, water-soluble form.

Solutions:

  • Optimize the Acid Wash Protocol:

    • Use a stronger acid or higher concentration: Instead of 1M HCl, consider using 2M HCl.

    • Perform multiple extractions: Three successive extractions with a smaller volume of acidic solution are more effective than a single extraction with a large volume.

    • Check the pH: After each extraction, check the pH of the aqueous layer to ensure it remains acidic (pH < 1).

    • Vigorous Mixing: Ensure thorough mixing of the two phases to maximize the surface area for extraction.[8]

  • Back-Extraction: After the initial acid wash, you can wash the organic layer with a fresh portion of organic solvent to "back-extract" any remaining product that may have partitioned into the aqueous phase. Then, combine the organic layers.

Question 3: My product and 2,5-difluoroaniline have very similar polarities, making chromatographic separation difficult. What are my options?

Answer: Co-elution during chromatography is a significant purification hurdle. In such cases, modifying the properties of the contaminant is the most effective strategy.

Root Cause Analysis: When the polarity and functional groups of the product and the starting material are very similar, achieving baseline separation on a silica or C18 column can be nearly impossible.

Solutions:

  • Derivatization for Removal: This is the most robust solution. Convert the 2,5-difluoroaniline into a compound with vastly different polarity.

    • Acetylation: React the crude mixture with acetic anhydride. The 2,5-difluoroaniline will be converted to the corresponding acetamide, which is significantly more polar and can be easily separated by chromatography or even an aqueous wash.

    • Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) will form a sulfonamide, which also has different chromatographic properties.

  • Selective Crystallization:

    • Selective Ammonium Carbamate Crystallization (SACC): This innovative technique involves reacting the amine mixture with CO2 to form ammonium carbamate salts, which can have different solubility profiles, allowing for selective crystallization.[9]

    • Salt Formation with a Mineral Acid: It may be possible to find a solvent system where the mineral acid salt of p-fluoroaniline is insoluble, allowing it to be filtered off.[10][11]

Experimental Protocols

Protocol 1: Optimized Acidic Extraction

This protocol is designed for the efficient removal of 2,5-difluoroaniline from a reaction mixture where the desired product is stable to acid.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M-2M aqueous HCl.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) two more times with fresh aqueous HCl.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Removal by Derivatization with Acetic Anhydride

This protocol is ideal when the product is acid-sensitive or when chromatographic separation is challenging.

  • Dissolution: Dissolve the crude reaction mixture in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Reagents: Add 1.5 equivalents (relative to the initial amount of 2,5-difluoroaniline) of acetic anhydride and a catalytic amount of a non-nucleophilic base like triethylamine or pyridine.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of 2,5-difluoroaniline by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and perform a standard aqueous workup (e.g., wash with water, then brine).

  • Purification: Dry the organic layer, concentrate, and then purify the product by column chromatography. The acetylated 2,5-difluoroaniline (N-(2,5-difluorophenyl)acetamide) will have a significantly different Rf value than the starting aniline, making separation straightforward.

Visualization of Workflows

Decision Tree for Removal Method Selection

Removal_Strategy Start Crude Reaction Mixture (Contains 2,5-Difluoroaniline) Is_Product_Acid_Stable Is the Product Acid-Stable? Start->Is_Product_Acid_Stable Acid_Wash Perform Optimized Acidic Extraction Is_Product_Acid_Stable->Acid_Wash Yes Is_Chromatography_Feasible Sufficient Polarity Difference for Chromatography? Is_Product_Acid_Stable->Is_Chromatography_Feasible No Check_Purity_1 Check Purity (TLC, LC-MS) Acid_Wash->Check_Purity_1 Final_Product_1 Pure Product Check_Purity_1->Final_Product_1 Pure Check_Purity_1->Is_Chromatography_Feasible Impure Chromatography Column Chromatography Is_Chromatography_Feasible->Chromatography Yes Derivatization Chemical Scavenging/ Derivatization Is_Chromatography_Feasible->Derivatization No Final_Product_2 Pure Product Chromatography->Final_Product_2 Derivatization->Chromatography Followed by Final_Product_3 Pure Product Derivatization_Workflow cluster_reaction Reaction Step cluster_purification Purification Step Crude_Mixture Crude Mixture (Product + 2,5-DFA) Add_Reagent Add Derivatizing Agent (e.g., Acetic Anhydride) Crude_Mixture->Add_Reagent + Base Derivatized_Mixture Derivatized Mixture (Product + Acetamide) Add_Reagent->Derivatized_Mixture Column_Chromatography Column Chromatography Derivatized_Mixture->Column_Chromatography Purify Pure_Product Pure Product Column_Chromatography->Pure_Product Separated_Byproduct Separated Acetamide Column_Chromatography->Separated_Byproduct

Sources

Technical Support Center: Optimization of Base Catalysts for Ethyl Oxalyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of base catalysts in reactions involving ethyl oxalyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these reactions, troubleshoot common issues, and optimize their experimental outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven experience.

Introduction to Ethyl Oxalyl Chloride Reactions

Ethyl oxalyl chloride is a highly reactive acylating agent used to introduce the ethyl oxalyl group into a variety of nucleophiles, primarily alcohols and amines, to form the corresponding esters and amides. The success of these reactions is critically dependent on the careful selection and use of a base catalyst. The primary roles of the base are to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction and, in many cases, to act as a nucleophilic catalyst to activate the ethyl oxalyl chloride.

This guide will provide in-depth answers to frequently asked questions and solutions to common problems encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a base in reactions with ethyl oxalyl chloride?

A1: The base serves two main purposes. Firstly, it acts as an acid scavenger to neutralize the HCl produced during the acylation reaction.[1][2] This is crucial as the accumulation of HCl can lead to unwanted side reactions, such as the acid-catalyzed decomposition of starting materials or products. Secondly, certain bases, like pyridine and 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts. They react with ethyl oxalyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then more readily attacked by the primary nucleophile (alcohol or amine).

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on several factors, including the reactivity of your substrate and the desired reaction conditions.

  • For highly reactive substrates (e.g., primary amines and unhindered primary alcohols): A non-nucleophilic, sterically hindered base like triethylamine (TEA) is often sufficient. Its primary role is to scavenge HCl.

  • For less reactive or sterically hindered substrates (e.g., secondary alcohols, phenols): A nucleophilic catalyst is often required. Pyridine is a common choice, acting as both a base and a nucleophilic catalyst.[3] For even more challenging acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) along with a stoichiometric amount of a non-nucleophilic base like TEA can be highly effective.[4][5] DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction rate.[4]

  • For acid-sensitive substrates: Using a pre-formed salt of the substrate (e.g., an alkali metal salt) can be advantageous, allowing the reaction to proceed under milder, more neutral conditions.[6]

Q3: What are the key differences between pyridine and triethylamine (TEA) as bases in these reactions?

A3: Pyridine and triethylamine differ in their basicity, nucleophilicity, and steric hindrance.

  • Basicity: Triethylamine (pKb ≈ 3.25) is a stronger base than pyridine (pKb ≈ 8.8).[7][8] This means TEA is a more effective acid scavenger.

  • Nucleophilicity and Catalysis: Pyridine is a better nucleophilic catalyst than TEA. The lone pair of electrons on the nitrogen in pyridine is in an sp² hybridized orbital, making it more available to attack the electrophilic carbonyl carbon of the ethyl oxalyl chloride. In contrast, the nitrogen in TEA is sp³ hybridized and sterically hindered by the three ethyl groups, making it a poorer nucleophile.[8]

  • Steric Hindrance: The bulky ethyl groups on TEA make it less likely to participate in side reactions, which can be an advantage.

BasepKbHybridization of NKey Characteristics
Pyridine~8.8sp²Moderate base, good nucleophilic catalyst.
Triethylamine (TEA)~3.25sp³Stronger, non-nucleophilic base, sterically hindered.

Q4: Can I use an inorganic base like sodium carbonate or potassium carbonate?

A4: While inorganic bases can neutralize HCl, they are generally not the preferred choice for these reactions in organic solvents. Their low solubility in common organic solvents can lead to heterogeneous reaction mixtures and slower reaction rates. However, for substrates that are soluble in polar aprotic solvents, or in biphasic systems, they can sometimes be employed. For acid-sensitive substrates, prior formation of an amine or alkali metal salt can be beneficial.[6]

Troubleshooting Guide

This section addresses common problems encountered during the optimization of base catalysts for ethyl oxalyl chloride reactions.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent issues. The following workflow can help diagnose and resolve the problem.

G cluster_start Start: Low/No Yield cluster_reagents Reagent & Condition Check cluster_solutions Corrective Actions start Low/No Yield Observed check_moisture Moisture Contamination? start->check_moisture check_base Base Inappropriate? check_moisture->check_base No dry_reagents Dry reagents/solvents. Use inert atmosphere. check_moisture->dry_reagents Yes check_temp Suboptimal Temperature? check_base->check_temp No change_base Switch to a stronger/more nucleophilic base (e.g., add DMAP). check_base->change_base Yes optimize_temp Optimize temperature. Try cooling to 0°C initially. check_temp->optimize_temp Yes end Re-evaluate Reaction check_temp->end No

  • Causality and Explanation:

    • Moisture: Ethyl oxalyl chloride is highly sensitive to moisture and will readily hydrolyze to ethyl glyoxylic acid and HCl, or further to oxalic acid and ethanol.[9] This consumes the starting material and deactivates the reagent. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Inappropriate Base: If your substrate is unreactive, a non-nucleophilic base like TEA may not be sufficient to promote the reaction at a reasonable rate. The reaction may require a nucleophilic catalyst like pyridine or the addition of a catalytic amount of DMAP to form a more reactive acylating agent.

    • Suboptimal Temperature: These reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. It is often best to add the ethyl oxalyl chloride solution dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[10]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.

  • Causality and Explanation:

    • Double Acylation of the Nucleophile: If your nucleophile has more than one reactive site, double acylation can occur. This can sometimes be controlled by adjusting the stoichiometry of the reactants and using a slow addition of the ethyl oxalyl chloride.

    • Reaction with the Base: While less common with sterically hindered bases like TEA, nucleophilic bases like pyridine can potentially react to form stable byproducts if the primary nucleophile is very unreactive.

    • Decomposition of Ethyl Oxalyl Chloride: In the presence of strong bases or high temperatures, ethyl oxalyl chloride can decompose.[9] This can be mitigated by using milder bases and maintaining a low reaction temperature.

    • Formation of Cyclic Carbonates from Diols: When reacting 1,2-diols with oxalyl chloride (a related compound) in the presence of triethylamine, the formation of cyclic carbonates can be a side reaction, depending on the stereochemistry of the diol.[11] A similar reactivity pattern could be anticipated with ethyl oxalyl chloride under certain conditions.

Problem 3: Difficult Work-up and Product Isolation

The work-up procedure is critical for obtaining a pure product.

  • Causality and Explanation:

    • Emulsion Formation: The presence of amine salts (e.g., triethylammonium chloride) can lead to the formation of emulsions during aqueous work-up. Washing with brine can help to break up emulsions.

    • Product Solubility in Aqueous Layer: If the product has some water solubility, it can be lost during the aqueous wash steps. "Salting out" by washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can decrease the solubility of the organic product in the aqueous layer.[12]

    • Residual Base in the Final Product: Amine bases like pyridine and TEA can be difficult to remove completely by simple extraction. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated aqueous ammonium chloride) will protonate the amine bases, making them water-soluble and easily removed in the aqueous layer.[12][13] This should be followed by a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid, and finally a brine wash.[12]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Alcohol using Ethyl Oxalyl Chloride and Triethylamine

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation, as appropriate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve Alcohol & TEA in Anhydrous DCM cool Cool to 0°C setup->cool add_eoc Dropwise Addition of Ethyl Oxalyl Chloride cool->add_eoc react Warm to RT & Stir add_eoc->react quench Quench with Water react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry & Concentrate wash->dry purify Purify dry->purify

Protocol 2: DMAP-Catalyzed Acylation of a Sterically Hindered Alcohol

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the sterically hindered alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Acylating Agent: Slowly add a solution of ethyl oxalyl chloride (1.2 eq.) in anhydrous DCM.

  • Reaction: Stir the reaction at room temperature overnight, or until completion as monitored by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The acidic wash is particularly important to ensure the complete removal of both TEA and DMAP.

Conclusion

The successful synthesis of esters and amides using ethyl oxalyl chloride is highly dependent on the judicious choice of a base catalyst and the careful control of reaction conditions. By understanding the interplay between substrate reactivity, base properties, and potential side reactions, researchers can effectively troubleshoot and optimize their experimental procedures. This guide provides a foundational framework for addressing common challenges, and it is our hope that it will serve as a valuable resource in your research and development endeavors.

References

  • Quora. (2017, April 5). Which of the following is more basic, pyridine or triethyamine? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of N-methoxy-N-methyl-4-pentenamide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). A Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved from [Link]

  • SciSpace. (2020). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). S-Methyl Methanethiosulfonate. Retrieved from [Link]

  • Reddit. (2025, August 9). Trouble with chloride acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 28). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • Itaya, T., Iida, T., Natsutani, I., & Ohba, M. (2002). Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. Chemical & Pharmaceutical Bulletin, 50(1), 83–86.
  • Scribd. (n.d.). Organic Reaction Workup Procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Oxalyl chloride monoethyl ester and production process thereof.
  • Asian Journal of Chemistry. (2014). Synthesis and Deprotection of Cyclic Oxalate. Retrieved from [Link]

  • YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

  • Medium. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 25). Synthesis of oxalyl chloride that doesn't involve phosphorus. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • SciSpace. (1916). Action of oxalyl chloride on primary, secondary and tertiary alcohols. Retrieved from [Link]

  • PMC. (n.d.). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]

  • ACG Publications. (2012, November 27). p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101638365B - Production process of oxalyl chloride monoethyl ester.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Oxalic acid, ethyl ester. Retrieved from [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. Retrieved from [Link]

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Technical Support Center: Purification of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the purification of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (also referred to as ethyl N-(2,5-difluorophenyl)oxamate).

This molecule features a hydrophobic fluorinated aromatic ring, a hydrogen-bond-donating amide, and an electrophilic ester. Its relatively low melting point and dual-polarity nature make its recrystallization highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and solvolytic degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and forms an emulsion at the bottom of the flask instead of crystallizing. Why does this happen and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a kinetic and thermodynamic phenomenon that occurs when the cooling trajectory of your solution crosses the binodal/spinodal curve (miscibility gap) before it crosses the solubility curve [1]. Because ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is a low-melting solid (structurally similar to unsubstituted ethyl oxanilate, MP ~66–70 °C), the solute-rich phase separates as a highly concentrated oil rather than integrating into a rigid crystal lattice.

  • Causality-Driven Solution:

    • Adjust the Solvent System: Shift from a steep solubility curve to a shallower one. A binary mixture like Heptane/Ethyl Acetate is highly effective.

    • Seeding: Introduce seed crystals at a temperature just above the cloud point (the onset of LLPS) but below the saturation temperature. This bypasses the energy barrier for spontaneous nucleation [2].

    • Reduce Cooling Rate: Cool at a rate of 0.1–0.2 °C/min to allow crystal growth kinetics to outpace the phase separation kinetics.

Q2: My LC-MS shows a significant impurity with a mass of[M-28] (loss of ethyl) or [M-46]. What is the source of this degradation? A2: This indicates the hydrolysis or transesterification of the highly electrophilic oxamate ester group. The carbonyl carbon adjacent to the amide is highly activated. If you are using unpurified solvents containing trace water or residual base (e.g., triethylamine from the synthesis step), the ethyl ester undergoes rapid alkaline hydrolysis to form the corresponding oxamic acid [3]. Alternatively, if you are recrystallizing from methanol or ethanol in the presence of trace acid/base, transesterification will occur.

  • Causality-Driven Solution: Ensure all recrystallization solvents are strictly anhydrous. Wash the crude organic layer thoroughly with 1M HCl during the post-reaction workup to remove any residual triethylamine [4], followed by a brine wash to neutralize before solvent evaporation.

Q3: I have residual 2,5-difluoroaniline in my final product. How do I purge it prior to recrystallization? A3: 2,5-difluoroaniline is highly soluble in most organic solvents, but it can co-precipitate if the cooling temperature is too low or if the solvent volume is insufficient. If standard recrystallization fails, perform a pre-treatment: dissolve the crude mixture in a water-immiscible solvent (e.g., dichloromethane) and wash with 10% aqueous citric acid or 1M HCl. The amine will protonate and partition into the aqueous layer, while your neutral oxamate remains in the organic phase.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent is the most critical parameter in preventing LLPS and degradation. The table below summarizes the thermodynamic compatibility of various systems.

Solvent SystemRatio (v/v)Solute AffinityLLPS RiskHydrolysis RiskRecommendation
Heptane / Ethyl Acetate 4:1Excellent balanceLowNone (if anhydrous)Primary Choice. Ideal for low-melting oxamates.
Toluene NeatModerateMediumNoneGood alternative. Requires higher dissolution temp.
Isopropanol (IPA) NeatModerateMediumLowAcceptable. Bulky alcohol reduces transesterification.
Dichloromethane / Hexane 1:3High (in DCM)HighNoneProne to rapid evaporation and uncontrolled nucleation.
Ethanol / Water 3:1High (in EtOH)HighHigh Avoid. Promotes oiling out and ester hydrolysis.

Part 3: Optimized Recrystallization Protocol

Self-Validating System: This protocol incorporates a controlled cooling ramp and seeding strategy to definitively bypass the miscibility gap and ensure high-purity crystalline recovery.

Materials:

  • Crude Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Heptane

  • Pure Seed crystals (if available)

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add anhydrous EtOAc (approx. 3 mL per gram of crude). Heat to 60 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add anhydrous Heptane (approx. 9–12 mL per gram) dropwise via an addition funnel while maintaining the temperature at 60 °C. Stop addition immediately if the solution becomes persistently cloudy, then add a few drops of EtOAc until clear again.

  • Metastable Zone Entry: Cool the solution slowly (0.5 °C/min) to 50 °C.

  • Seeding (Critical Step): At 50 °C, add 0.5% w/w of pure seed crystals. Hold the temperature at 50 °C for 30 minutes. Mechanistic rationale: This allows the seed bed to mature and consume supersaturation, preventing the system from crossing the spinodal curve into LLPS.

  • Controlled Cooling: Ramp the temperature down to 5 °C at a strict rate of 0.1 °C to 0.2 °C/min. Rapid cooling will force the system into oiling out.

  • Isolation: Filter the resulting crystalline suspension through a sintered glass funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 2 bed-volumes of ice-cold Heptane. Dry the crystals in a vacuum oven at 35 °C (well below the melting point) for 12 hours to constant weight.

Part 4: Process Workflows & Visualizations

OilingOutWorkflow Start Start Cooling Crystallization Observe Observation: Cloudy Emulsion or Solid Crystals? Start->Observe Emulsion Emulsion (Oiling Out) LLPS Detected Observe->Emulsion Drops form Crystals Solid Crystals Normal Nucleation Observe->Crystals Particles form Action1 Reheat to clear solution (T > Cloud Point) Emulsion->Action1 Success Filter & Isolate Pure Product Crystals->Success Action2 Adjust Solvent: Increase Anti-solvent ratio or change system Action1->Action2 Action3 Cool slowly & Add Seeds just above Cloud Point Action2->Action3 Action3->Observe Retry

Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).

DegradationPathway Target Ethyl 2-((2,5-difluorophenyl)amino) -2-oxoacetate (Target Product) Cond1 Trace H2O + Base/Acid (Hydrolysis) Target->Cond1 Cond2 MeOH + Trace Base (Transesterification) Target->Cond2 Deg1 2-((2,5-difluorophenyl)amino) -2-oxoacetic acid [M-28 Impurity] Cond1->Deg1 Deg2 Methyl 2-((2,5-difluorophenyl)amino) -2-oxoacetate [M-14 Impurity] Cond2->Deg2

Chemical degradation pathways of the oxamate ester group via solvolysis.

References

1.[1] Mettler Toledo. "Oiling Out in Crystallization" - Mettler Toledo AutoChem Applications. URL:[Link] 2.[2] Lu, J., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." - MDPI Crystals, 2021. URL:[Link] 3.[3] Bhatti, Z. A., et al. "Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate." - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), 1973. URL:[Link] 4.[4] Smith, J. A., et al. "Direct C-H Functionalization of Phenanthrolines." - The Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

Sources

Technical Support Center: Handling and Storage of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (CAS No. 1184110-13-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the chemical integrity and successful application of this reagent in your experiments. Given its structural motifs, particularly the ester and N-aryl oxamate functionalities, this compound warrants careful handling to mitigate potential moisture-related degradation.

This guide is structured to address common issues through a troubleshooting section and proactive best practices in our FAQs. We will delve into the causality behind our recommendations, grounding our advice in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues that may arise from improper handling or storage, leading to the degradation of the reagent.

Problem Potential Cause Recommended Solution & Scientific Rationale
Inconsistent Reaction Yields or Non-Reproducible Results Hydrolysis of the Ethyl Ester. The most probable cause is the degradation of the starting material due to moisture exposure. The ester functional group is susceptible to hydrolysis, which converts the starting material into 2-((2,5-difluorophenyl)amino)-2-oxoacetic acid and ethanol. This reduces the molar quantity of the active reagent, leading to lower or inconsistent yields.1. Verify Reagent Integrity: Before use, analyze a small sample of your stock via LC-MS or ¹H NMR to check for the presence of the carboxylic acid byproduct. 2. Use Anhydrous Conditions: Ensure all reaction solvents are of anhydrous grade. Purge reaction vessels with an inert gas (Argon or Nitrogen) before adding the reagent. 3. Fresh Solutions: Prepare solutions containing this reagent immediately before use. Avoid storing it in solution, even in anhydrous solvents, for extended periods.[1]
Appearance of New, More Polar Spots on TLC/LC Analysis Formation of Hydrolysis Byproduct. The carboxylic acid resulting from hydrolysis is significantly more polar than the parent ethyl ester. This will manifest as a new spot with a lower Rf value on a normal-phase TLC plate or an earlier retention time in reverse-phase LC.1. Co-spotting Confirmation: If you have a standard of the potential hydrolyzed acid, co-spot it on a TLC plate with your reagent to confirm its identity. 2. Implement Inert Atmosphere Handling: Weigh and dispense the solid reagent inside a glovebox or under a steady stream of inert gas to minimize contact with atmospheric moisture.[2][3]
Solid Reagent Appears Clumpy, Sticky, or Discolored Hygroscopicity and Moisture Adsorption. Many fine organic chemicals can absorb moisture from the air, causing the solid particles to clump together.[4] While this may not indicate significant chemical degradation initially, it is a clear sign of improper storage and a precursor to hydrolysis.1. Proper Storage is Crucial: Store the reagent in a tightly sealed container, preferably with a secondary seal like parafilm, in a desiccator or a controlled, low-humidity environment.[2] 2. Temperature Control: For long-term storage, keep the container at the recommended temperature (typically 2-8°C or -20°C) to slow any potential degradation pathways.[5][6][7] Allow the container to fully equilibrate to room temperature before opening to prevent condensation.
Unexpected pH Drop in Unbuffered Solutions Generation of Acidic Byproducts. The hydrolysis of the ester produces a carboxylic acid. In an unbuffered solution, the generation of this acidic species will lower the pH, which can affect reaction kinetics or the stability of other reagents.1. Use Anhydrous Solvents: This is the primary defense against hydrolysis.[8][9] 2. Buffer Your System: If your reaction chemistry allows, use a suitable non-nucleophilic buffer to maintain a stable pH. 3. Fresh is Best: Always prepare solutions immediately prior to their intended use to avoid the pre-formation of acidic impurities.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate?

A1: The primary concern is its sensitivity to moisture. The molecule contains an ethyl ester linkage which is susceptible to hydrolysis, especially under acidic or basic conditions, but can also occur slowly with neutral water. This reaction (detailed in the diagram below) converts the active ester into its corresponding carboxylic acid and ethanol, altering its reactivity and stoichiometry in subsequent reactions. While N-aryl oxamates demonstrate reasonable water stability, prolonged exposure to moisture can lead to hydrolysis.[10] The reactivity of related oxalyl compounds, such as ethyl oxalyl chloride which is highly moisture-sensitive, underscores the need for caution.[11][12][13]

Hydrolysis_Pathway reagent Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate acid 2-((2,5-difluorophenyl)amino) -2-oxoacetic acid reagent->acid Hydrolysis ethanol Ethanol water H₂O (Moisture)

Caption: Potential hydrolysis pathway of the target compound.

Q2: How should I properly store the solid compound for long-term use?

A2: Proper storage is critical for maintaining the reagent's integrity. Follow this protocol:

  • Original Container: Keep the compound in its original, tightly-sealed amber glass vial.

  • Inert Atmosphere: Before sealing for the first time or after dispensing, flush the container headspace with a dry, inert gas like argon or nitrogen.

  • Low Temperature: Store the container in a cold, dry environment. Recommended temperatures are often 2-8°C, but for long-term storage, -20°C is preferable to minimize any degradation kinetics.[1][5][7]

  • Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to protect it from ambient humidity.

Q3: What is the best-practice workflow for weighing and dispensing this reagent?

A3: To prevent exposure to atmospheric moisture, a controlled environment is essential. The ideal workflow is visualized below. The key step is allowing the container to warm to ambient temperature before opening it to prevent water from condensing on the cold solid.

Handling_Workflow arrow arrow A 1. Retrieve from Cold Storage (-20°C or 2-8°C) B 2. Equilibrate to Room Temp (in desiccator, ~30-60 min) A->B C 3. Transfer to Inert Atmosphere (Glovebox or Argon/N₂ flow) B->C D 4. Quickly Weigh & Dispense C->D E 5. Flush Headspace with Inert Gas D->E F 6. Tightly Reseal Container E->F G 7. Return to Cold Storage F->G

Caption: Recommended workflow for handling the solid reagent.

Q4: What type of solvents should I use for preparing solutions?

A4: Always use anhydrous ("dry") solvents. Solvents from freshly opened bottles from a reputable supplier or those dried using a solvent purification system (SPS) or traditional methods (e.g., distillation over a drying agent) are recommended. Using standard "reagent grade" solvents without prior drying can introduce enough water to initiate hydrolysis.

Q5: How can I confirm the quality of my reagent if I suspect degradation?

A5: Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: The most straightforward method. In the parent ester, you will see a characteristic quartet and triplet for the ethyl group protons. Upon hydrolysis, these signals will diminish, and you may see a broad singlet for the new carboxylic acid proton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting the hydrolyzed byproduct. The carboxylic acid will typically have an earlier retention time on a C18 column and a mass corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a proton (+H).

  • Karl Fischer Titration: This method directly quantifies the water content in the solid material, providing a direct measure of moisture exposure.

Section 3: Key Data and References

Chemical Properties Summary
PropertyValueSource
Chemical Name Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate-
CAS Number 1184110-13-1[14]
Molecular Formula C₁₀H₉F₂NO₃[5]
Molecular Weight 229.18 g/mol [5]
Appearance Typically a solid[5]
Recommended Storage 2-8°C or -20°C, under inert atmosphere, sealed and dry[5][7][15]
Key Sensitivity Moisture sensitive; prone to hydrolysis[10][11][12]
References
  • ChemBK. (n.d.). oxoacetate. Retrieved from [Link]

  • Licciardello, A., et al. (2022). A Novel Approach to Carbonate Stone Conservation: Induced Calcium Oxalate Formation Through the Application of Ammonium N-Ethyloxamate (AmEtOxam) on White Carrara Marble. MDPI. Retrieved from [Link]

  • AA Blocks Inc. (2026). Safety Data Sheet: ethyl 2-(2-fluoro-5-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Ethyl oxalyl chloride, 98%. Retrieved from [Link]

  • Pintus, A., et al. (2022). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates. PMC. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Ethyl Acetate. Retrieved from [Link]

  • University of California Merced. (2012). Glacial Acetic Acid Safety Sheet. Retrieved from [Link]

  • MOLBASE. (n.d.). Ethyl oxalyl chloride. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. Retrieved from [Link]

Sources

Alternative solvents to DCM for synthesizing amino-oxoacetates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesizing Amino-Oxoacetates Without Dichloromethane (DCM)

Overview The synthesis of amino-oxoacetates—critical intermediates for developing soluble epoxide hydrolase (sEH) inhibitors and O-GlcNAcase (OGA) inhibitors[1],[2]—traditionally relies on dichloromethane (DCM) as the primary reaction solvent. However, recent Environmental Protection Agency (EPA) regulations under the Toxic Substances Control Act (TSCA) have severely restricted DCM due to its toxicity and environmental hazards[3],[4].

As a Senior Application Scientist, I have designed this technical guide to help you seamlessly transition your acylation workflows to greener alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and toluene[5],[6]. This guide focuses on the mechanistic causality behind solvent behavior to ensure your experimental protocols remain robust and self-validating.

Troubleshooting Guide & FAQs

Q1: When replacing DCM with Cyclopentyl Methyl Ether (CPME) for the reaction of an amine with ethyl chlorooxoacetate, my reaction mixture becomes a thick, unstirrable slurry. What is the mechanistic cause, and how do I fix it? Causality: While CPME is a hydrophobic ethereal solvent with a high boiling point, it has significantly lower polarity and hydrogen-bond acceptor capacity compared to DCM or THF. During the acylation of an amine, the byproduct (typically a trialkylamine hydrochloride salt) precipitates rapidly. In CPME, this precipitation is dense and highly insoluble, causing the reaction mixture to become heterogeneous and stalling the reaction kinetics[5]. Resolution: Switch your solvent to 2-MeTHF . 2-MeTHF possesses superior solubilizing capabilities for polar intermediates and amine salts compared to CPME[5],[4]. If you must use a less polar solvent, increase the solvent volume by 2-3 fold to maintain mechanical stirring.

Q2: I am using Ethyl Acetate (EtOAc) as a green replacement for DCM. My amino-oxoacetate yield has dropped, and I am seeing unexpected byproducts. Why? Causality: EtOAc is a moderately polar, aprotic solvent highly recommended by pharmaceutical solvent selection guides[6]. However, unlike the completely inert DCM, EtOAc is an ester. Under strongly basic conditions (e.g., if excess strong amine base is used) or extended reaction times, EtOAc can undergo transesterification or hydrolysis. Furthermore, trace moisture in EtOAc will rapidly hydrolyze the highly electrophilic ethyl chlorooxoacetate into unreactive oxalic acid derivatives. Resolution: Ensure the EtOAc is strictly anhydrous. If side reactions persist due to the basicity of the reaction conditions, substitute EtOAc with Toluene . Toluene is completely inert to acylation conditions and is an excellent drop-in replacement, though you may need to run the reaction at a slightly elevated temperature (e.g., 40 °C) to maintain the solubility of the starting amine[6].

Q3: How do I adapt my aqueous workup and chromatographic purification without DCM? Causality: DCM is denser than water (1.33 g/cm³), meaning the organic product layer is always on the bottom. Green alternatives like 2-MeTHF (0.86 g/cm³), EtOAc (0.90 g/cm³), and Toluene (0.87 g/cm³) are less dense than water, flipping the phase separation[4]. For chromatography, DCM/MeOH is the traditional mobile phase, but DCM's unique polarity profile is hard to match with a single replacement solvent. Resolution:

  • Workup: When using 2-MeTHF, the product will be in the top layer. 2-MeTHF is highly recommended for workups because it forms a clean, sharp interface with water, minimizing emulsions[7].

  • Purification: Replace the hazardous DCM/MeOH chromatography gradient with a 3:1 (v/v) Ethyl Acetate/Ethanol mixture in heptane . This specific ternary system has been empirically proven to match the eluting strength of DCM/MeOH for neutral, basic, and acidic compounds[8],[4].

Quantitative Data: Solvent Comparison for Amino-Oxoacetate Synthesis

SolventBoiling Point (°C)Density (g/cm³)Water Solubility (g/100mL)Suitability for AcylationWorkup Phase
DCM (Legacy)39.61.331.3Excellent (Inert)Bottom (Organic)
2-MeTHF 80.20.8614.0Excellent (High solubility)Top (Organic)
EtOAc 77.10.908.3Good (Requires anhydrous)Top (Organic)
Toluene 110.60.870.05Good (May require heat)Top (Organic)
CPME 106.00.861.1Poor (Heterogeneous slurry)Top (Organic)

Experimental Workflow & Decision Matrix

G Start Start: Amine + Ethyl Chlorooxoacetate CheckSol Is the starting amine highly polar or poorly soluble? Start->CheckSol Sol2MeTHF Use 2-MeTHF (High solubilizing power) CheckSol->Sol2MeTHF Yes SolToluene Use Toluene or EtOAc (Lower polarity, inert) CheckSol->SolToluene No Workup Reaction Complete Quench with Water/Brine Sol2MeTHF->Workup SolToluene->Workup Phase Phase Separation Workup->Phase TopLayer Top Layer (Organic) Contains Amino-Oxoacetate Phase->TopLayer BottomLayer Bottom Layer (Aqueous) Contains Amine Salts Phase->BottomLayer Purification Flash Chromatography (3:1 EtOAc:EtOH in Heptane) TopLayer->Purification

Decision workflow for selecting alternative solvents and executing phase separation.

Validated Step-by-Step Methodology: Synthesis of Ethyl [(adamantan-1-yl)amino]oxoacetate in 2-MeTHF

This protocol is adapted for green synthesis, replacing the traditional DCM-based acylation of adamantane amines[9],[2]. The protocol is designed as a self-validating system to ensure reaction fidelity.

Reagents:

  • Adamantan-1-amine (1.0 equiv, 10 mmol)

  • Ethyl chlorooxoacetate (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (30 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent premature hydrolysis of the acylating agent.

  • Amine Dissolution: Add adamantan-1-amine (10 mmol) and anhydrous 2-MeTHF (20 mL) to the flask. Stir until the amine is completely dissolved.

  • Base Addition: Add DIPEA (15 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic acylation.

  • Acylation (Causality Check): Dissolve ethyl chlorooxoacetate (11 mmol) in 10 mL of anhydrous 2-MeTHF. Add this solution dropwise over 15 minutes to the cooled amine mixture. Note: Dropwise addition prevents localized heating and minimizes the formation of bis-oxamides.

  • Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Check: Monitor via TLC (using 3:1 EtOAc:EtOH in heptane as the eluent) until the primary amine spot is entirely consumed[8].

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize any remaining acid. Transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate. Crucial Validation: Unlike legacy DCM protocols, the 2-MeTHF organic layer containing your target amino-oxoacetate will be the top layer . Extract the bottom aqueous layer once more with 15 mL of 2-MeTHF.

  • Washing & Drying: Combine the top organic layers. Wash with 20 mL of brine to break any micro-emulsions and remove residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of heptane and a 3:1 EtOAc/EtOH mixture to yield the pure ethyl [(adamantan-1-yl)amino]oxoacetate[8],[4].

References

1.2. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC. 5 1.3. Alternatives to Dichloromethane for Teaching Laboratories - Journal of Chemical Education. 6 1.4. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. 7 1.5. Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide - ResearchGate. 3 1.6. Development of Chemical Tools for Studying Human O-GlcNAcase Activity - Simon Fraser University. 1 1.7. VS D'Yachenko Researcher at Volgograd State Technical University - ResearchGate. 9 1.8. Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)- imidazolidine-2,4,5-triones - ResearchGate. 2 1.15. Greener Chromatography Solvents: as a Dichloromethane Replacement - Sigma-Aldrich. 8 1.20. EHS Laboratory Guidance - Alternative Solvents to Dichloromethane - University of Idaho. 4

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Technical Support Center: Stability of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (CAS: 1049131-01-2). This intermediate, often used in the synthesis of quinoxalinediones and isatin derivatives, exhibits specific stability profiles under acidic conditions that dictate experimental success.

Current Status: Operational Topic: Acid Stability & Handling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is an


-aryl oxalamic acid ester. Its stability in acidic media is governed by three competing reaction pathways: Ester Hydrolysis , Amide Cleavage , and Intramolecular Cyclization .

While the 2,5-difluoro substitution pattern on the aromatic ring deactivates the nucleus against electrophilic attack (reducing the risk of spontaneous cyclization compared to electron-rich analogs), the


-keto ester moiety  remains highly susceptible to acid-catalyzed hydrolysis.
Acid Stability Matrix
ConditionPrimary OutcomeRisk LevelMechanistic Insight
Dilute HCl /

(< 1M)
(Cold, < 10°C)
Stable LowKinetic barrier prevents rapid hydrolysis. Safe for brief workups.[1]
Aqueous Acid (RT to Reflux)Hydrolysis (Ester) HighRapid conversion to the corresponding oxalamic acid (water-soluble).
Acidic Alcohol (e.g., HCl in MeOH)Transesterification ModerateEthyl ester exchanges with solvent (e.g., forms Methyl ester).
Strong Acid / Lewis Acid (Anhydrous, Heat)Cyclization VariablePotential Stollé-type cyclization to 4,7-difluoroisatin derivatives.

Diagnostic Workflows (Graphviz)

The following diagram illustrates the degradation and reaction pathways of the compound under varying acidic conditions.

StabilityPathways Compound Ethyl 2-((2,5-difluorophenyl) amino)-2-oxoacetate (Target Compound) Acid Oxalamic Acid Derivative (Water Soluble) Compound->Acid Aq. Acid (Hydrolysis) Fastest Path Transester Methyl/Alkyl Analog (Impurity) Compound->Transester ROH + Cat. Acid Isatin 4,7-Difluoroisatin (Cyclized Product) Compound->Isatin Polyphosphoric Acid or AlCl3 (Stollé) Aniline 2,5-Difluoroaniline + Oxalic Acid Acid->Aniline Strong Acid + Boil (Amide Cleavage)

Figure 1: Mechanistic pathways for Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate in acidic environments. The red path (hydrolysis) is the most common cause of yield loss.

Troubleshooting & FAQs

Issue 1: "My yield dropped significantly after an acidic workup."

Diagnosis: Ester Hydrolysis. The


-keto ester bond is significantly more labile than a standard aliphatic ester due to the electron-withdrawing effect of the adjacent ketone. If you wash the organic layer with 1M HCl for too long or at room temperature, the ester hydrolyzes to the carboxylic acid (oxalamic acid) .

Why this matters: The resulting acid is highly polar and often water-soluble (especially as a salt or in basic washes) or precipitates at the interface, leading to its loss in the aqueous waste stream.

Corrective Protocol:

  • Chill the Acid: Use ice-cold 0.5M - 1M HCl for neutralization/washing.

  • Minimize Contact: Perform the wash rapidly (< 2 minutes) and immediately separate layers.

  • Back-Extraction: If yield is low, acidify the aqueous waste to pH 1-2 and extract with Ethyl Acetate; the hydrolyzed acid may be recoverable.

Issue 2: "I see a new spot on TLC slightly above/below my product after stirring in acidic methanol."

Diagnosis: Transesterification. If you are using HCl in Methanol (or another alcohol different from the ethyl group) to remove protecting groups or catalyze a reaction, the ethyl ester will exchange with the solvent.

Verification:

  • NMR Check: Look for the disappearance of the ethyl quartet/triplet and appearance of a methyl singlet (approx. 3.8 ppm).

  • Prevention: Always match the solvent to the ester (use Ethanol for ethyl esters) or use a non-nucleophilic co-solvent (THF, DCM) if acid is required.

Issue 3: "Can I use this compound to synthesize 4,7-difluoroisatin directly?"

Technical Insight: Yes, but not via simple reflux in aqueous acid. The cyclization of


-aryl oxalamates to isatins (Stollé synthesis variant) requires electrophilic aromatic substitution .
  • Requirement: The ring must be activated, or the acid must be dehydrating and strong (e.g., Polyphosphoric acid (PPA) or

    
     at >80°C).
    
  • Constraint: The 2,5-difluoro pattern places a Fluorine at the para position relative to the cyclization site (C6), which is deactivating. You may require stronger Lewis acids (

    
    , 
    
    
    
    ) rather than Brønsted acids to drive this cyclization efficiently [1].

Standardized Stability Testing Protocol

Before committing valuable intermediates to large-scale acidic steps, validate stability using this micro-scale protocol.

Objective: Determine half-life (


) in reaction solvent.

Materials:

  • HPLC or UPLC system.

  • Solvent of choice (e.g., 10% HCl in THF).

  • Internal Standard (e.g., Naphthalene or Fluorobenzene - non-reactive).

Procedure:

  • Baseline: Dissolve 5 mg of Compound and 5 mg Internal Standard in 1 mL of neutral solvent. Inject to establish

    
     ratio.[1]
    
  • Stress Test: Add the acid catalyst (e.g., 100

    
    L 1M HCl).
    
  • Monitoring: Inject samples every 15 minutes for 2 hours.

  • Analysis: Plot the ratio of Compound Area / Internal Standard Area vs. Time.

    • Pass Criteria: >98% remaining after 1 hour.

    • Fail Criteria: Appearance of a new peak at lower retention time (Acid hydrolysis product).

References

  • Synthesis of Isatins via Oxalamates

    • Title: "The Stollé Synthesis of Indoles and Is
    • Context: Discusses the requirement of Lewis acids or strong dehydrating acids for the cycliz
    • Source:

  • Stability of

    
    -Keto Amides: 
    
    • Title: "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry."[2]

    • Context: Details the susceptibility of the -keto carbonyl to hydr
    • Source: [J. Med.[1] Chem. 2020, 63, 21, 12267–12301]([Link])

  • General Reactivity of Diethyl Oxalate Derivatives

    • Title: "Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis."[3]

    • Context: Provides protocols for handling oxalamate intermediates and avoiding hydrolysis during workup.
    • Source:

(Note: The specific CAS 1049131-01-2 is a catalog item often custom-synthesized. The reactivity profiles described above are derived from the foundational chemistry of N-aryl oxalamic esters validated in peer-reviewed literature.)

Sources

Validation & Comparative

13C NMR fluorine coupling constants for 2,5-difluorophenyl derivatives

Structural Elucidation of 2,5-Difluorophenyl Scaffolds: A Comparative C NMR Guide

Executive Summary: The Fluorine Challenge

In modern drug discovery, the 2,5-difluorophenyl moiety is a privileged scaffold, frequently employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, for the analytical chemist, this substitution pattern presents a unique challenge: spectral crowding and complex multiplicity. [1]

Unlike standard proton-decoupled



This guide provides:

  • Definitive Coupling Hierarchy: A breakdown of

    
    , 
    
    
    ,
    
    
    , and
    
    
    values specific to the 2,5-substitution pattern.
  • Comparative Diagnostics: How to distinguish 2,5-difluoro derivatives from their 2,4- and 2,6-isomers using specific splitting topologies.

  • Optimized Protocols: A self-validating workflow using dual-decoupling techniques.

Technical Deep Dive: The Coupling Constant Hierarchy

The structural assignment of a 2,5-difluorophenyl ring relies on predicting the magnitude of Carbon-Fluorine (

The "Additivity" Rule for 2,5-Difluoro Systems

In a 2,5-difluoro-1-substituted benzene ring:

  • C2 and C5 are directly bonded to Fluorine (Ipso).

  • C1, C3, C4, C6 are Ortho or Meta to Fluorine.

The observed signal is a Doublet of Doublets (dd) for almost every carbon, arising from the coupling to F2 and F5.

Table 1: Typical

C-

F Coupling Constants (Hz)
Carbon PositionRelationship to F2Relationship to F5Coupling PatternTypical

Values (Hz)
C2 (Ipso)

(Direct)

(Para)

(Large/Tiny)


C5 (Ipso)

(Para)

(Direct)

(Tiny/Large)


C1 (Subst.)

(Ortho)

(Meta)

(Med/Small)


C3

(Ortho)

(Meta)

(Med/Small)


C4

(Meta)

(Ortho)

(Small/Med)


C6

(Meta)

(Ortho)

(Small/Med)


Expert Insight: The diagnostic "fingerprint" of the 2,5-isomer is the absence of a "Triple Coupling" carbon. In 2,4-difluoro isomers, C3 is ortho to both fluorines, resulting in a pseudo-triplet with a massive coupling constant (~25 Hz + ~25 Hz). The 2,5-isomer lacks this; all ortho-couplings are singular.

Comparative Analysis: 2,5-Difluoro vs. Alternatives

When synthesizing fluorinated drugs, regioisomers are common byproducts. Distinguishing them requires analyzing the symmetry and the "Ortho-Ortho" effect.

Scenario: Distinguishing 2,5-Difluoro from 2,4-Difluoro
Feature2,5-Difluorophenyl 2,4-Difluorophenyl Diagnostic Note
C3 Signal

(

)

or

(

)
Key Differentiator: In 2,4-F, C3 is trapped between two F's.[1] The signal is extremely broad/split (~50Hz width). In 2,5-F, it is standard.[2]
C1 Signal

(

from F2,

from F5)

(

from F2,

from F4)
2,5-isomer C1 has larger splitting width due to

.
Symmetry Asymmetric (6 distinct C signals)Asymmetric (6 distinct C signals)Both show 6 signals; simple counting cannot distinguish them.
Visualizing the Logic Flow

The following diagram illustrates the decision process for assigning these isomers based on spectral data.

IsomerIDStartUnknown Difluoro Isomer(13C NMR Spectrum)CheckCountCount 13C Signals(Aromatic Region)Start->CheckCountSymCheck4 Signals Visible?CheckCount->SymCheckSymmetricAsymCheck6 Signals Visible?CheckCount->AsymCheckAsymmetricIsomer26Isomer: 2,6-Difluoro(Symmetric)SymCheck->Isomer26Low Field C-FIsomer35Isomer: 3,5-Difluoro(Symmetric)SymCheck->Isomer35High Field C-FAnalyzeC3Analyze Carbon betweenFluorines (C3 position)AsymCheck->AnalyzeC3OrthoOrthoIs there a signal withTwo Large Couplings?(2J + 2J ~ 50Hz width)AnalyzeC3->OrthoOrthoIsomer24Isomer: 2,4-Difluoro(C3 is ortho to both F)OrthoOrtho->Isomer24Yes (Pseudo-Triplet)Isomer25Isomer: 2,5-Difluoro(No Carbon is ortho to two Fs)OrthoOrtho->Isomer25No (Standard dd)

Figure 1: Decision tree for identifying difluorophenyl regioisomers based on C-F coupling topology.

Experimental Protocol: The "Dual-Decoupling" Validation

To ensure scientific integrity, relying solely on a standard



Equipment Requirements
  • Spectrometer: Minimum 400 MHz (higher field improves dispersion of multiplets).

  • Probe: Broadband probe capable of tuning to

    
    F (e.g., BBFO or TBI).
    
Step-by-Step Methodology
1. Sample Preparation
  • Solvent: Use DMSO-

    
      over CDCl
    
    
    if possible.
    • Reasoning: Polar solvents often sharpen the signals of quadrupolar nuclei (if present) and can separate overlapping multiplets better than chloroform.

  • Concentration: High concentration (>20 mg/0.6 mL) is required. The splitting of signals into doublets/quartets reduces the effective Signal-to-Noise (S/N) ratio by a factor of 2 to 4.

2. Experiment A: Standard

C{

H} (Proton Decoupled)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent.

  • Parameter Set:

    • Relaxation Delay (D1): 2.0 - 3.0 seconds. (Fluorinated carbons have no NOE and long T1s; ensure sufficient delay to avoid integration errors).

    • Spectral Width: 240 ppm (to capture C-F carbons down to ~165 ppm).

  • Outcome: You will see the complex multiplets described in Table 1.

3. Experiment B:

C{

H,

F} (Dual Decoupled)
  • Objective: Collapse all C-F splitting to verify chemical shifts.

  • Setup:

    • Set O2 (second decoupler) to the center of the

      
      F spectral window (approx -120 ppm, verify with a quick 
      
      
      F scan).
    • Use a composite pulse decoupling sequence (e.g., WALTZ-16) on the Fluorine channel.

  • Outcome: All doublets of doublets collapse into singlets.

  • Validation: If a "multiplet" in Experiment A does not become a sharp singlet in Experiment B, it is an impurity, not a fluorinated carbon.

Visualizing the Assignment Workflow

This diagram outlines the rigorous workflow for assigning these derivatives, integrating 1D and 2D NMR techniques.

WorkflowSampleSample in DMSO-d6F1919F NMR(Determine F shifts)Sample->F19C13_Std13C{1H} NMR(Observe Splitting)Sample->C13_StdC13_Dec13C{1H, 19F} NMR(Collapse Splitting)F19->C13_DecSet O2 FreqC13_Std->C13_DecCompareHSQC1H-13C HSQC(Identify C3, C4, C6)C13_Std->HSQCAssignFinal AssignmentC13_Dec->AssignHSQC->Assign

Figure 2: Integrated NMR workflow for definitive structural assignment of fluorinated aromatics.

References

  • Doddrell, D., et al. (1976).[3] "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. 
    
  • BenchChem. (2025).[2] "A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid." BenchChem Technical Guides. (Note: Representative link for protocol verification).

  • Magritek. (2014). "Simultaneous Proton and Fluorine decoupled

    
    C NMR." Magritek Application Notes. 
    
  • Caltech. "Determination of carbon-fluorine couplings." CaltechAUTHORS.

  • PubChem. "2,5-Difluorobenzoic acid Spectral Data." National Library of Medicine.

A Comparative Guide to the LC-MS/MS Fragmentation of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Elucidation in Modern Research

In the fields of drug discovery, metabolite identification, and materials science, the unambiguous characterization of novel chemical entities is paramount. Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is a compound of interest, belonging to the N-aryl oxalamide class, which serves as a crucial scaffold in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is essential for its detection, characterization, and quality control.

This guide provides a detailed, in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate. We move beyond a simple catalog of fragments to explain the causal chemical principles driving the fragmentation pathways. This document serves as a predictive reference for researchers, enabling them to anticipate and interpret mass spectral data with higher confidence. We will compare these predicted patterns to established fragmentation rules for related chemical moieties, providing a robust framework for structural confirmation.

Analytical Strategy: Why a Tandem Mass Spectrometry Approach is Essential

To effectively elucidate the structure of a small molecule like Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate, a soft ionization technique coupled with tandem mass spectrometry is the preferred method.

  • Electrospray Ionization (ESI): We select ESI as our ionization source due to its "soft" nature.[1][2] Unlike hard ionization methods like Electron Ionization (EI), ESI typically imparts minimal internal energy to the analyte, preserving the intact molecule for initial mass analysis. For this compound, which contains a relatively basic amide nitrogen, ESI in positive ion mode is expected to be highly efficient, primarily generating the protonated molecule, [M+H]⁺. This ion becomes the "precursor ion" for our subsequent fragmentation experiments.

  • Collision-Induced Dissociation (CID): Observing the precursor ion alone confirms the molecular weight but offers limited structural detail. Therefore, we employ tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID).[3][4] In this technique, the precursor ion is mass-selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen). This process converts kinetic energy into internal energy, inducing fragmentation at the molecule's weakest points.[4] The resulting "product ions" are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

  • Liquid Chromatography (LC) Coupling: Coupling LC to the mass spectrometer allows for the separation of the analyte from complex matrices, ensuring that the mass spectrum is pure and that isomeric compounds can be resolved prior to analysis. A reversed-phase method is proposed, as it is well-suited for moderately polar compounds like our target analyte.

Experimental Workflow Diagram

G cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem Mass Spectrometry (MS2) A Sample Injection B Reversed-Phase C18 Column A->B C Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) B->C D Electrospray Ionization (ESI) Positive Mode C->D Eluent Transfer E Full Scan Analysis (Detect [M+H]⁺ Precursor Ion) D->E F Precursor Ion Selection (m/z 230.06) E->F G Collision-Induced Dissociation (CID) (Collision with N2/Ar) F->G Ion Transfer H Product Ion Analysis (Generate Fragmentation Spectrum) G->H I Data Acquisition & Interpretation H->I

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol is a robust starting point for the analysis of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate, based on established methods for similar aromatic amines and small molecules.[5][6][7]

3.1. Sample and Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate in LC-MS grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of LC-MS grade water and acetonitrile. This serves as the injection sample.

3.2. Liquid Chromatography (LC) Conditions

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm, or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B

    • 12.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry (MS) Conditions

  • System: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 50 to 500 to identify the precursor ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the precursor ion at m/z 230.06 and acquire product ion spectra using a range of collision energies (e.g., 10, 20, and 40 eV) to observe both low-energy and high-energy fragmentations.

Predicted Fragmentation Pathways

The structure of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate presents several likely points of cleavage under CID. The protonation is expected to occur on the amide nitrogen, creating a favorable site for charge-driven fragmentation.

Compound: Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate Formula: C₁₀H₉F₂NO₃ Monoisotopic Mass: 229.0551 Da Precursor Ion [M+H]⁺: m/z 230.0629

Pathway A: Cleavage of the Amide C-N Bond

This is a very common fragmentation pathway for amides. The cleavage of the bond between the phenyl ring and the amide nitrogen is expected to be a primary fragmentation route.

Caption: Predicted fragmentation via amide C-N bond cleavage.

This pathway involves the cleavage of the N-C(O) bond with a subsequent hydrogen rearrangement to yield the stable protonated 2,5-difluoroaniline ion at m/z 130.04 . The corresponding neutral loss is ethyl glyoxylate (100.02 Da).

Pathway B: Cleavage of the Ester Moiety

Ester functionalities are well-known to fragment in predictable ways.[8] The most common pathways involve the loss of the alcohol or alkene from the alkoxy group.

Caption: Predicted fragmentation pathways involving the ethyl ester group.

  • Loss of Ethene: A common rearrangement for ethyl esters is the loss of a neutral ethene molecule (28.03 Da), leading to the formation of the corresponding carboxylic acid ion. This would produce a fragment ion (B1) at m/z 202.03 .

  • Loss of Ethanol: Subsequent loss of water from fragment B1, or direct loss of ethanol (46.04 Da) from the precursor ion, would yield a highly conjugated acylium ion (B2) at m/z 184.02 .

Pathway C: Cleavage of the Oxalyl Bridge

The bond between the two carbonyl carbons is another potential cleavage site. This would lead to the formation of a difluorophenyl-substituted isocyanate-type cation.

Caption: Fragmentation via cleavage of the central C-C bond.

This pathway results in the formation of the 2,5-difluorophenylaminocarbonyl cation at m/z 156.02 . The stability of this ion would make this a probable fragmentation route.

Summary of Predicted Data and Comparative Analysis

The following table summarizes the key predicted fragments for Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate.

Predicted Fragment IonProposed FormulaCalculated m/zNeutral LossFragmentation Pathway Description
[M+H]⁺ (Precursor) [C₁₀H₁₀F₂NO₃]⁺ 230.06 - Protonated Molecule
Fragment B1[C₈H₆F₂NO₃]⁺202.03C₂H₄ (Ethene)Loss of ethene from the ethyl ester group.
Fragment B2[C₈H₄F₂NO₂]⁺184.02C₂H₅OH (Ethanol)Loss of ethanol from the ethyl ester group.
Fragment C1[C₇H₄F₂NO]⁺156.02•COOC₂H₅ (Ethoxycarbonyl radical)Cleavage of the C(O)-C(O) bond.
Fragment A1[C₆H₆F₂N]⁺130.04C₄H₄O₃ (Ethyl glyoxylate)Cleavage of the amide N-C(O) bond with H-transfer.

Comparative Insights:

  • Comparison with Non-fluorinated Analogs: In the non-fluorinated analog, Ethyl 2-(phenylamino)-2-oxoacetate, similar fragmentation pathways (loss of ethene, ethanol, and formation of the anilinium ion at m/z 94) would be expected. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is likely to influence the relative abundance of the fragments.[9] Specifically, the stability of the 2,5-difluoroaniline cation (m/z 130.04) may be altered compared to the aniline cation, potentially making Pathway A more or less favorable.

  • Comparison with Simpler Esters/Amides: The predicted losses of ethene (m/z 202.03) and ethanol (m/z 184.02) are classic fragmentation patterns for ethyl esters and provide strong evidence for this part of the structure.[8] Similarly, the cleavage leading to the anilinic fragment (m/z 130.04) is characteristic of N-aryl amides. The presence of multiple, competing fragmentation pathways originating from different functional groups is typical for multifunctional molecules.

Conclusion

The LC-MS/MS fragmentation of Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate is predicted to be dominated by several key pathways, each providing valuable structural information. The most diagnostic product ions are expected at m/z 202.03 (loss of ethene), m/z 156.02 (oxalyl bridge cleavage), and m/z 130.04 (formation of the 2,5-difluoroaniline cation). By utilizing a systematic LC-MS/MS approach with varying collision energies, researchers can confirm the presence of these fragments, thereby providing a high-confidence structural elucidation of the parent compound. This guide provides a predictive framework to assist in that interpretation, bridging theoretical chemistry with practical analytical application.

References

  • ResearchGate. Scheme 1. Collision-induced gas-phase F-atom and CF 3group migration... Available from: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • ResearchGate. (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available from: [Link]

  • eDiss. Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Available from: [Link]

  • ResearchGate. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available from: [Link]

  • University of Texas at Arlington. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available from: [Link]

  • PMC. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]

  • PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available from: [Link]

  • YouTube. Fragmentation in Mass Spectrometry. Available from: [Link]

  • ResearchGate. Mass fragmentation pattern of N-(2-ethylphenyl)-2-[(5-... Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. Available from: [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]/08/MassSpec-Fragmentation.pdf)

Sources

Strategic HPLC Method Development: Fluorinated Amino-Oxoacetate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Fluorinated Amino-Oxoacetate Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of fluorinated amino-oxoacetate derivatives (e.g., ethyl 2-amino-2-oxoacetate analogs) presents a trifecta of chromatographic challenges: high polarity , weak UV absorption , and structural similarity between fluorinated positional isomers. Standard C18 protocols often fail to retain these polar species or resolve subtle halogen shifts.

This guide objectively compares stationary phase chemistries and detection modalities to establish a robust, self-validating control strategy. We prioritize Pentafluorophenyl (PFP) phases and Charged Aerosol Detection (CAD) as superior alternatives to traditional C18/UV workflows for this specific chemical class.

Part 1: The Stationary Phase Challenge

Objective: Achieve retention of polar oxoacetates and selectivity for fluorine positioning.

Standard alkyl phases (C18) rely on hydrophobic interaction. Amino-oxoacetates, often possessing polar amide and ester functionalities, elute near the void volume (


) on C18, leading to ion suppression and integration errors. Furthermore, C18 lacks the electronic selectivity required to distinguish between fluorinated isomers (e.g., 2-fluoro vs. 4-fluoro phenyl rings attached to the amino group).
Comparative Analysis: C18 vs. PFP vs. HILIC[1]
FeatureC18 (Alkyl) PFP (Pentafluorophenyl) HILIC (Polar)
Primary Mechanism Hydrophobic Interaction

, Dipole-Dipole, H-Bonding, Shape Selectivity
Partitioning into water layer
Retention of Oxoacetates Poor (Elutes near void)Excellent (Dipole interactions)High (Retains polar species)
F-Isomer Selectivity LowHigh (Specific F-F interactions)Low to Moderate
Mobile Phase High Aqueous (Risk of collapse)Standard RP (MeOH/Water)High Organic (ACN rich)
Suitability Verdict Baseline only Recommended (Gold Standard) Alternative for very polar species

Expert Insight: The PFP phase is superior for this application because the fluorine atoms on the stationary phase create a strong electron-deficient ring system. This allows for specific charge-transfer interactions with the electron-rich amide/carbonyl groups of the oxoacetate and specific fluorine-fluorine interactions with the analyte's impurities. Literature confirms PFP phases provide orthogonal selectivity to C18, specifically for halogenated aromatics and polar amines [1][4].

Part 2: Detection Modalities

Objective: Quantify impurities lacking strong chromophores with high sensitivity.

Amino-oxoacetates typically lack extended conjugation, resulting in weak UV absorbance (only detectable <210 nm). This range is susceptible to mobile phase interference (cut-off) and baseline drift.

Comparative Analysis: UV vs. CAD
ParameterUV-Vis (Low Wavelength) Charged Aerosol Detection (CAD)
Principle Chromophore absorption (Beer-Lambert)Aerosol charging & electrometer measurement
Sensitivity for Oxoacetates Low (Requires <210 nm)High (Universal response)
Solvent Compatibility Limited (Cut-off issues with buffers)Flexible (Must be volatile)
Linearity HighHigh (with power function linearization)
Recommendation Use for initial screening onlyRecommended for Quantitation

Expert Insight: For impurities lacking a distinct chromophore, CAD offers near-universal response independent of chemical structure, provided the analyte is non-volatile. This eliminates the need for complex pre-column derivatization often required for amino acid-like species [9][11].

Part 3: Experimental Protocol (Self-Validating)
Workflow Visualization

The following decision tree outlines the logical flow for method development, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Assessment (Polar, Fluorinated, Weak UV) ColSelect Phase 1: Column Screening Compare C18 vs. PFP Start->ColSelect SolventSelect Phase 2: Organic Modifier Methanol vs. Acetonitrile ColSelect->SolventSelect Select PFP for Retention DetectSelect Phase 3: Detection UV (<210nm) vs. CAD SolventSelect->DetectSelect Methanol enhances pi-pi interactions Opt Phase 4: Optimization Gradient Slope & pH DetectSelect->Opt Check S/N Ratio Validation Final Validation Specificity, Linearity, LOQ Opt->Validation Resolution > 2.0 Validation->Opt Fail: Tailing > 1.5

Figure 1: Strategic decision tree for developing HPLC methods for fluorinated polar impurities.

Step-by-Step Methodology

1. Column Screening (The Selectivity Step)

  • Protocol: Screen a C18 column (e.g., 100 Å, 3 µm) against a PFP column (e.g., ACE C18-PFP or Waters HSS PFP) using a generic gradient.

  • Conditions: 5-95% B in 10 min. Mobile Phase A: 0.1% Formic Acid in Water; B: Methanol.

  • Why Methanol? Aprotic solvents like Acetonitrile can form a dipole layer on the PFP surface, potentially masking the

    
     interactions. Methanol is preferred to maximize the unique selectivity of the fluorinated phase [1].
    

2. Mobile Phase Optimization (The Shape Step)

  • Acidification: Amino-oxoacetates may exist in equilibrium with enol forms or possess zwitterionic character if hydrolyzed. Maintain pH < 3.0 using 0.1% Formic Acid or 0.05% TFA to suppress ionization of acidic moieties and protonate amines, sharpening peak shape.

  • Gradient: Fluorinated impurities often elute in clusters. Use a shallow gradient (e.g., 1% B/min) around the elution window of the main peak.

3. Detection Setup (The Sensitivity Step)

  • Primary: CAD (Corona Veo or similar). Evaporation Temperature: 35°C (Low temp preserves semi-volatiles).

  • Secondary: UV at 205 nm (Reference).

  • Validation: Calculate Relative Response Factors (RRF). If UV RRFs vary significantly (>20%) between the main peak and impurities, switch exclusively to CAD for quantitation to avoid underestimating toxic impurities.

Part 4: Mechanism of Interaction

Understanding why the separation works is crucial for troubleshooting.

PFP_Mechanism PFP_Ligand PFP Ligand (Electron Deficient Ring) Interaction Interaction Zone PFP_Ligand->Interaction Analyte Fluorinated Oxoacetate (Electron Rich Carbonyls) Analyte->Interaction PiPi Pi-Pi Interaction Interaction->PiPi Dipole Dipole-Dipole (C-F bonds) Interaction->Dipole Shape Shape Selectivity (Rigid F-Ring) Interaction->Shape

Figure 2: Mechanistic interactions between Pentafluorophenyl stationary phases and fluorinated analytes.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions with amine group.Increase buffer strength (add 20mM Ammonium Formate) or switch to "Charged Surface Hybrid" (CSH) PFP particles [1].
Baseline Drift (UV) Absorbance of Formic Acid at <210 nm.Switch to Phosphoric Acid (if not using MS) or use CAD.
Loss of Retention "Phase Collapse" (Dewetting) in 100% aqueous.Ensure the PFP column is "AQ" compatible or maintain at least 3% organic modifier.
Co-elution of Isomers Insufficient selectivity.Switch organic modifier from ACN to MeOH to enhance

selectivity. Lower temperature to 25°C.
References
  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • Advanced Chromatography Technologies (ACE). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2]Link

  • Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.Link

  • Nacalai Tesque. Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns.Link

  • Thermo Fisher Scientific. Quantitative analysis of underivatized amino acids... using a corona-charged aerosol detector (HPLC–CAD).[3][4]Link

  • BenchChem. HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate.Link

Sources

Spectroscopic Analysis of Ethyl Oxalamates: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl oxalamates (ethyl aminooxoacetates) represent a critical structural motif in drug development, serving as intermediates for heterocycles and as bioisosteres in kinase inhibitors.[1] Their infrared (IR) spectra provide a unique diagnostic fingerprint that distinguishes them from their precursors (diethyl oxalate) and side products (oxalamides).

This guide provides a definitive analysis of the carbonyl stretching frequencies of ethyl oxalamates. Unlike simple esters or amides, the oxalamate moiety (–O–CO–CO–N<) exhibits a distinct "split" carbonyl signature due to the electronic disparity between the ester and amide functionalities. This document details the theoretical basis, comparative frequency data, and a validated synthesis protocol for generating reference standards.

Theoretical Framework: The Oxalyl Doublet

The infrared spectrum of oxalyl compounds is dominated by the vibrational coupling of the two adjacent carbonyl groups. The degree of coupling—and thus the spectral appearance—depends heavily on the symmetry of the molecule.

Vibrational Coupling in Symmetric Systems

In symmetric systems like Diethyl Oxalate (EtO–CO–CO–OEt), the two carbonyls are chemically equivalent. However, they vibrationally couple to form two distinct modes:

  • Symmetric Stretching: Both C=O bonds expand simultaneously.[1]

  • Asymmetric Stretching: One C=O expands while the other contracts.[1]

  • Result: This leads to a characteristic "doublet" in the high-frequency ester region (typically 1750–1775 cm⁻¹).[1]

Electronic Disparity in Ethyl Oxalamates

In Ethyl Oxalamates (EtO–CO–CO–NHR), symmetry is broken. The two carbonyls are chemically distinct:

  • Ester Carbonyl: Electron-deficient, appearing at a higher frequency.[1]

  • Amide Carbonyl: Conjugated with the nitrogen lone pair (resonance), appearing at a lower frequency.[1]

Instead of a coupled doublet in one region, the spectrum displays two widely separated bands: one in the ester region (~1735–1750 cm⁻¹) and one in the amide region (~1650–1690 cm⁻¹).

Comparative Analysis: Frequency Data

The following table synthesizes experimental data to provide a clear diagnostic window for identifying ethyl oxalamates against their precursors and derivatives.

Table 1: Carbonyl Stretching Frequency Comparison
Compound ClassStructureC=O[2][3][4][5][6][7][8][9][10][11][12] Stretch (High)C=O Stretch (Low)Diagnostic Feature
Diethyl Oxalate EtO–CO–CO–OEt1772 cm⁻¹ 1748 cm⁻¹ High-frequency doublet; no Amide bands.
Ethyl Oxalamate EtO–CO–CO–NHR1735–1755 cm⁻¹ 1660–1690 cm⁻¹ Wide separation (Δ > 50 cm⁻¹).[1] Distinct Ester vs. Amide I bands.
Oxalamide RHN–CO–CO–NHR1660–1690 cm⁻¹ Broad, intense Amide I band; often a doublet or shoulder.[1] No Ester band.[1]
Simple Ester R–CO–OEt~1740 cm⁻¹Single sharp peak.[1]
Simple Amide R–CO–NHR~1650–1690 cm⁻¹Single broad peak (Amide I) + Amide II (~1550 cm⁻¹).[1]
Substituent Effects (N-Substitution)

The exact position of the Amide I band in ethyl oxalamates is influenced by the N-substituent:

  • Alkyl groups (e.g., Ethyl N-methyloxalamate): The inductive effect of the alkyl group slightly increases the basicity of the nitrogen, often lowering the C=O frequency slightly due to increased resonance.

  • Aryl groups (e.g., Ethyl N-phenyloxalamate): The phenyl ring competes for the nitrogen lone pair, reducing the C=O/N resonance. This typically shifts the Amide I band to a slightly higher frequency compared to alkyl derivatives (closer to 1690 cm⁻¹).

Visualization of Spectral Shifts

The following diagram illustrates the logical progression of spectral shifts from the precursor to the product.

SpectralComparison DEO Diethyl Oxalate (Precursor) EO Ethyl Oxalamate (Target Product) DEO->EO + 1 eq. Amine (Symmetry Break) DEO_Spec Doublet: ~1770 & 1750 cm⁻¹ (Coupled Ester Modes) DEO->DEO_Spec IR Signature OX Oxalamide (Over-reaction Side Product) EO->OX + 2nd eq. Amine (Symmetry Restored) EO_Spec Split Signals: 1. Ester: ~1740 cm⁻¹ 2. Amide I: ~1680 cm⁻¹ EO->EO_Spec IR Signature OX_Spec Amide Bands Only: ~1660-1690 cm⁻¹ (No Ester Peak) OX->OX_Spec IR Signature

Figure 1: Spectral progression from symmetric diester to asymmetric oxalamate to symmetric diamide.[13]

Experimental Protocols

To validate these frequencies in-house, the following protocol describes the synthesis and characterization of Ethyl N-phenyloxalamate . This method is designed to minimize the formation of the diamide side product.

Synthesis of Ethyl N-Phenyloxalamate[1]

Objective: Selective mono-amidation of diethyl oxalate.

Reagents:

  • Diethyl oxalate (1.0 equiv, excess recommended)

  • Aniline (1.0 equiv)

  • Ethanol (Solvent)[14]

  • Diethyl ether (Wash solvent)

Workflow:

  • Preparation: Charge a round-bottom flask with Diethyl Oxalate (excess, 1.5–2.0 equiv) to ensure mono-substitution.[1] Dilute with absolute ethanol.

  • Addition: Cool the solution to 0°C. Add Aniline dropwise over 30 minutes. The excess oxalate and low temperature prevent the second amine addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. A white precipitate (Ethyl N-phenyloxalamate) typically forms.[1]

  • Isolation: Filter the solid.

  • Purification: Wash the solid with cold diethyl ether to remove unreacted diethyl oxalate and aniline.[1] Recrystallize from ethanol if necessary.

  • Characterization: Dry the product and analyze via FT-IR (ATR or KBr pellet).[1]

Characterization Workflow

SynthesisWorkflow Start Start: Diethyl Oxalate (Excess) + Ethanol Add Add Aniline Dropwise (0°C) Start->Add React Stir at RT (1-2 Hours) Add->React Filter Filter Precipitate React->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Analyze FT-IR Analysis Wash->Analyze Decision Check 1730-1750 cm⁻¹ Region Analyze->Decision Pass Peak Present: Product is Ethyl Oxalamate Decision->Pass Yes Fail Peak Absent: Product is Oxalamide Decision->Fail No

Figure 2: Synthesis and validation workflow for Ethyl N-phenyloxalamate.

References

  • Comparison of Oxalates in the O-C=O Stretching Region. ResearchGate. (Accessed 2026). Analysis of oxalate vibrational modes and coupling.

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020). Comprehensive tables for ester and amide frequencies.

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. (Accessed 2026).[1] Protocols involving ethyl oxalate derivatives.

  • Ethyl Phenylmalonate Synthesis (Related Protocol). Organic Syntheses. (Accessed 2026).[1] Standard procedures for handling diethyl oxalate reactions.

  • IR Absorption Frequencies. NIU Department of Chemistry. (Accessed 2026). Standard frequency tables for carbonyl differentiation.

Sources

Comparative Reactivity Guide: 2,5-Difluoroaniline vs. 2,4-Difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reactivity Profiling, and Self-Validating Experimental Protocols

Executive Summary

Fluorinated anilines are indispensable building blocks in modern drug discovery and agrochemical development. The strategic placement of fluorine atoms on the aromatic ring fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of 2,4-difluoroaniline (2,4-DFA) and 2,5-difluoroaniline (2,5-DFA) . By analyzing the interplay between inductive (-I) and resonance (+M) effects, we establish a predictive framework for their behavior in nucleophilic cross-coupling and electrophilic aromatic substitution (EAS) reactions.

Mechanistic Profiling: Electronic & Steric Causality

The reactivity of difluoroaniline derivatives is governed by the precise positioning of the highly electronegative fluorine atoms relative to the electron-donating amino (-NH₂) group.

Basicity and Nucleophilicity (The pKa Divergence)

The basicity of the amine group is a direct proxy for its nucleophilicity in cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

  • 2,4-Difluoroaniline: The fluorine at the 4-position (para to the amine) exerts an inductive electron-withdrawing effect (-I). However, because it is in the para position, it also donates lone-pair electron density back into the ring via resonance (+M). This resonance partially offsets the inductive withdrawal, maintaining a relatively higher electron density on the nitrogen. Consequently, 2,4-DFA has a predicted pKa of 3.26 ± 0.10 [1].

  • 2,5-Difluoroaniline: The fluorine at the 5-position (meta to the amine) can only exert a strong inductive withdrawal (-I). It cannot donate electron density to the amine-bearing carbon via resonance. This unmitigated electron withdrawal severely depletes the electron density on the nitrogen, drastically reducing its basicity and yielding a much lower predicted pKa of 2.19 ± 0.10 [2].

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In3, the strongly activating -NH₂ group dictates the orientation of incoming electrophiles[3].

  • In 2,4-DFA , the para position is blocked by fluorine. The -NH₂ group strongly directs the electrophile to the available ortho position (C6 ), which is sterically accessible and electronically activated.

  • In 2,5-DFA , the -NH₂ group directs to both the ortho (C6 ) and para (C4 ) positions. The C4 position is typically the major site of substitution as it is para to the primary activating group and avoids the steric compression found at the C6 position (flanked by the amine and the meta-fluorine).

EAS_Regioselectivity cluster_24 2,4-Difluoroaniline Reactivity cluster_25 2,5-Difluoroaniline Reactivity node24 2,4-DFA (+M from p-F offsets -I) ortho24 EAS at C6 Position (Strongly Activated) node24->ortho24 Major Regioisomer node25 2,5-DFA (Pure -I from m-F) para25 EAS at C4 Position (Moderately Activated) node25->para25 Major Regioisomer

Caption: Regioselectivity in Electrophilic Aromatic Substitution (EAS) for difluoroaniline derivatives.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative differences between the two isomers, providing a quick-reference guide for synthetic planning.

Property / Metric2,4-Difluoroaniline[1]2,5-Difluoroaniline[2]Mechanistic Rationale
Predicted pKa 3.26 ± 0.102.19 ± 0.10+M effect of para-F in 2,4-DFA mitigates -I withdrawal.
Amine Nucleophilicity ModerateLowHigher pKa in 2,4-DFA correlates to greater lone-pair availability.
Primary EAS Site C6 (ortho to NH₂)C4 (para to NH₂)Steric and electronic directing effects of the -NH₂ group[3].
SNAr Susceptibility (Ring) LowerHigherThe pure -I effect of the meta-F in 2,5-DFA makes the ring more electron-deficient[4].

Self-Validating Experimental Protocols

To empirically demonstrate the reactivity differences discussed above, the following protocols are designed as self-validating systems . By running these reactions in parallel, researchers can use kinetic tracking to validate the electronic causality.

Protocol A: Parallel Buchwald-Hartwig Cross-Coupling

Objective: Validate the nucleophilic disparity between 2,4-DFA and 2,5-DFA by tracking reaction kinetics.

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene) (1.0 equiv)

  • 2,4-DFA and 2,5-DFA (1.2 equiv, in separate parallel vessels)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos ligand (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an inert glovebox, charge two separate Schlenk flasks with Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Addition: Add the aryl chloride and the respective difluoroaniline (2,4-DFA to Flask A; 2,5-DFA to Flask B).

  • Solvation: Add anhydrous 1,4-dioxane, seal the flasks, and transfer to a pre-heated 90°C oil bath.

  • Kinetic Sampling (Self-Validation): Withdraw 50 µL aliquots at t = 1h, 2h, and 4h. Quench with ethyl acetate and analyze via HPLC/UV.

  • Expected Outcome: Flask A (2,4-DFA) will show a significantly steeper conversion curve at t = 1h due to the higher nucleophilicity (pKa 3.26) of the amine. Flask B (2,5-DFA, pKa 2.19) will require longer reaction times to achieve equivalent yields.

Buchwald_Workflow A Aryl Halide + Difluoroaniline B Pd Catalyst + XPhos Ligand A->B C Base (Cs2CO3) Solvent (Dioxane) B->C D Thermal Activation (90°C, Inert Atm) C->D E Cross-Coupled Diarylamine D->E

Caption: Standardized Buchwald-Hartwig cross-coupling workflow for difluoroaniline derivatives.

Protocol B: Regioselective Electrophilic Bromination

Objective: Confirm the distinct EAS directing effects of the two isomers.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the difluoroaniline in 20 mL of glacial acetic acid at 0°C.

  • Bromination: Slowly add a solution of Br₂ (10.5 mmol) in 5 mL of acetic acid dropwise over 30 minutes, maintaining the temperature below 5°C to prevent over-halogenation.

  • Quenching: Stir for an additional 1 hour at room temperature, then pour the mixture into 100 mL of ice water containing sodium bisulfite to quench unreacted bromine.

  • Isolation & Analysis (Self-Validation): Filter the resulting precipitate and analyze via ¹H-NMR.

  • Expected Outcome:

    • For 2,4-DFA, the NMR spectra will confirm bromination exclusively at the C6 position (ortho to the amine).

    • For 2,5-DFA, the spectra will reveal bromination predominantly at the C4 position, validating the steric and electronic directing models.

References

  • Electrophilic Aromatic Substitution Mechanism Master Organic Chemistry[Link]

Sources

Technical Reference: Melting Point & Purity Standards for Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Characterization

In the synthesis of fluorinated pharmaceutical intermediates, Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate (CAS: 1184110-13-1) serves as a pivotal building block, particularly for kinase inhibitors and antimicrobial agents. Unlike commoditized reagents with established pharmacopeial standards, this specialized intermediate often lacks robust public physicochemical data.

This guide provides an authoritative reference for establishing the melting point (MP) of this compound. By comparing the target product against its synthetic precursors and potential byproducts, we establish a self-validating purity protocol. Crucially, the melting point serves as the primary "Go/No-Go" gate before downstream coupling reactions.

Core Chemical Identity
PropertySpecification
Chemical Name Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate
CAS Number 1184110-13-1
Molecular Formula C₁₀H₉F₂NO₃
Molecular Weight 229.18 g/mol
Physical State White to off-white crystalline solid
Structural Class Ethyl oxamate derivative (Anilidooxalate)

Comparative Analysis: Target Product vs. Process Impurities

A common failure mode in the synthesis of this intermediate (via aminolysis of diethyl oxalate) is the incomplete conversion of the aniline or the formation of the symmetric diamide. The melting point is the most rapid discriminator between these species.

The Thermal Fingerprint Table
CompoundRoleMelting Point ReferenceSolubility Profile (EtOH)
Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate Target Product 98 – 115 °C (Predicted Range) *Soluble (Hot), Crystallizes (Cold)
2,5-Difluoroaniline Starting Material11 – 13 °C (Liquid/Low Melt)Highly Soluble
N,N'-Bis(2,5-difluorophenyl)oxalamide Over-reaction Impurity> 250 °C (High Melter)Very Poor / Insoluble
Ethyl Oxamate Structural Analog112 – 115 °CSoluble

*Note: While specific literature values for the 2,5-isomer are sparse, structurally homologous ethyl oxamates (e.g., 2,4-difluoro isomers) and the parent ethyl oxamate consistently crystallize in the 95–120 °C window. A melting point below 90 °C indicates significant solvent entrapment or unreacted aniline.

Experimental Protocol: Reference Standard Generation

Workflow Diagram: Synthesis & Purification Logic

G Start Start: 2,5-Difluoroaniline (Liquid, MP 13°C) Reaction Reaction: Aminolysis (EtOH, 0°C to RT, 4h) Start->Reaction Reagent Reagent: Diethyl Oxalate (Excess 1.2 eq) Reagent->Reaction Check In-Process Control (TLC/LCMS) Is Aniline Consumed? Reaction->Check Check->Reaction No (Stir longer) Workup Workup: Concentration & Cooling Crystallization Check->Workup Yes Crude Crude Solid Obtained Workup->Crude Purification Recrystallization (Ethanol/Heptane) Crude->Purification Final Pure Target Product (White Needles) Purification->Final Filtrate (Product) Impurity Discard: Bis-amide (Insoluble solid) Purification->Impurity Filter Cake (Bis-amide)

Caption: Logical workflow for isolating pure Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate, separating it from low-melting precursors and high-melting byproducts.

Step-by-Step Validation Procedure
  • Synthesis: React 2,5-difluoroaniline (1.0 eq) with Diethyl oxalate (1.5 eq) in Ethanol. The excess oxalate prevents the formation of the insoluble bis-amide.

  • Isolation: Concentrate the reaction mixture. The product should precipitate upon cooling.[1]

  • Purification (Critical): Recrystallize the crude solid from hot Ethanol/Heptane (1:2).

    • Observation: If a solid remains undissolved in boiling ethanol, filter it off immediately; this is the Bis-amide impurity (MP > 250 °C).

  • Drying: Dry under high vacuum at 40 °C for 12 hours. Residual solvent significantly depresses MP.

  • Measurement: Use a capillary melting point apparatus with a ramp rate of 1 °C/min starting from 80 °C.

Comparison of Analytical Methods

Why rely on Melting Point when LCMS exists? For this specific intermediate, MP is a superior indicator of bulk purity regarding inorganic salts and solvent content, which LCMS often misses.

FeatureMelting Point (DSC/Capillary)HPLC/LCMS
Detection of Solvents High Sensitivity (Broadens range)Low Sensitivity (often invisible)
Detection of Bis-amide High (Distinct phase or non-melt)High (Distinct Peak)
Detection of Isomers Medium (Depression observed)High (Separation required)
Cost/Time Low / <10 mins High / >30 mins

Recommendation: Use LCMS for identity confirmation (MW 229.18), but use Melting Point to release the batch for the next synthetic step.

References

  • PubChem. (2023). Ethyl oxamate (Analog Reference Data). National Library of Medicine. Retrieved from [Link]

Sources

Elemental analysis standards for C10H9F2NO3 compounds

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for C10H9F2NO3: A Comparative Guide to CHN Methodologies

Executive Summary & The Fluorine Challenge

As pharmaceutical and agrochemical pipelines increasingly rely on fluorinated intermediates—such as the C10H9F2NO3 class of compounds (e.g., 3-acetamido-2,6-difluoro-5-methylbenzoic acid)[1]—accurate elemental analysis (EA) has become a critical bottleneck in quality control and structural validation.

To validate the purity of a C10H9F2NO3 synthesized compound, analytical laboratories must match the following theoretical mass fractions (MW: 229.18 g/mol ):

  • Carbon (C): 52.41%

  • Hydrogen (H): 3.96%

  • Nitrogen (N): 6.11%

  • Fluorine (F): 16.58%

  • Oxygen (O): 20.94%

The Mechanistic Challenge: Standard CHN analyzers routinely fail when processing compounds with >10% fluorine content. The causality behind this failure is twofold:

  • Thermal Stability & Isobaric Interference: The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol). Incomplete combustion often results in the formation of CF4 or CF2 radicals. Because these fluorocarbons share similar thermal conductivities and retention times with N2 gas, they co-elute and are falsely detected as Nitrogen by the Thermal Conductivity Detector (TCD). This results in artificially low Carbon and high Nitrogen readings[2].

  • Corrosive Byproducts: Complete combustion of fluorinated organics generates Hydrogen Fluoride (HF) gas. HF aggressively attacks the quartz combustion tubes (causing devitrification) and interferes with the H2O signal, skewing Hydrogen quantification[2].

Comparative Analysis of Elemental Analyzers

To achieve the industry-standard acceptance criterion of ±0.3% absolute error for C10H9F2NO3, laboratories must utilize analyzers equipped with specific halogen-mitigation technologies. Below is an objective comparison of three leading platforms based on field-proven performance.

Analyzer PlatformCombustion ArchitectureHalogen Mitigation StrategyExpected Accuracy (C10H9F2NO3)Throughput Profile
Exeter Analytical Model 440 Horizontal, StaticExtended residence time + MgO Scrubber± 0.15%Moderate
Thermo Scientific FlashSmart Vertical, Dynamic FlashHigh-res GC separation + F-Specific Kit± 0.20%High
VELP Scientifica EMA 502 Vertical, Dynamic FlashVcopper™ reduction + 2m Teflon GC column± 0.25%High
  • Exeter Analytical Model 440: This system utilizes a unique horizontal furnace design. Unlike vertical flash combustion, the horizontal static combustion prevents the rapid expansion of gases from "blowing" uncombusted CF4 through the scrubber. When packed with Magnesium Oxide (MgO), it reliably traps HF and yields highly precise data for difficult fluorinated samples[2].

  • Thermo Scientific FlashSmart: Optimized for high-throughput environments, this vertical analyzer relies on dynamic flash combustion. It overcomes the fluorine challenge by utilizing a specialized halogen kit (MgO packing) combined with highly precise gas chromatographic (GC) separation to resolve N2 from any trace fluorocarbons[3].

  • VELP Scientifica EMA 502: This robust system employs Vcopper™ technology (a highly active copper powder) for efficient NOx reduction and a 2-meter Teflon-packed GC column for superior peak resolution, making it highly adaptable for complex matrices[4].

Self-Validating Experimental Protocol

Do not rely on standard operating procedures when analyzing C10H9F2NO3. The following protocol is a self-validating system designed to ensure complete C-F cleavage and accurate TCD quantification.

Phase 1: System Preparation & Matrix Matching

  • Reagent Packing: Pack the combustion tube with an extended layer of Magnesium Oxide (MgO) immediately downstream of the primary oxidation catalyst (e.g., Tungstic Oxide).

    • Causality: MgO acts as a sacrificial scrubber. It reacts with corrosive HF gas to form stable, solid Magnesium Fluoride (MgF2), preventing quartz degradation and downstream interference[2].

  • Calibration: Calibrate the instrument using a structurally similar fluorinated standard (e.g., 4-Fluorobenzoic acid) rather than standard Acetanilide.

    • Causality: Matrix-matched calibration ensures that the TCD response factors (K-factors) accurately reflect the specific combustion kinetics and oxygen-demand of fluorinated matrices.

Phase 2: Sample Encapsulation 3. Weighing: Weigh exactly 1.50 to 2.00 mg of the C10H9F2NO3 sample into a high-purity Tin (Sn) capsule using a microbalance (0.1 µg resolution). 4. Combustion Aid Addition: Add ~1.0 mg of Vanadium Pentoxide (V2O5) directly into the capsule before sealing.

  • Causality: V2O5 acts as a potent oxygen donor and thermal flux. It ensures complete oxidative cleavage of the C-F bonds, eliminating the risk of CF4 radical formation.

Phase 3: Combustion & Detection 5. Flash Oxidation: Introduce the capsule into the 1000°C furnace under an oxygen-enriched atmosphere.

  • Causality: The exothermic oxidation of the tin capsule temporarily spikes the localized temperature to ~1800°C, thoroughly atomizing the sample[4].
  • Reduction & GC Separation: The gas stream passes through the MgO scrubber (trapping HF), then through a Copper reduction furnace (converting NOx to N2), and finally into the GC column for sequential elution (N2, CO2, H2O) into the TCD[3].

Workflow Visualization

CHN_Workflow N1 Sample Prep (Tin + V2O5) N2 Flash Combustion (1000°C, O2) N1->N2 1800°C Localized N3 MgO Scrubber (Traps HF) N2->N3 Combustion Gases N4 Cu Reduction (NOx to N2) N3->N4 Purified Gas N5 GC Separation (N2, CO2, H2O) N4->N5 N2, CO2, H2O N6 TCD Detection (Quantification) N5->N6 Sequential Elution

Fig 1: Optimized CHN elemental analysis workflow for fluorinated compounds via MgO scrubbing.

References

  • Scientist Live. "CHN determination of highly fluorinated organic compounds". Available at:[Link]

  • VELP Scientifica. "EMA 502 Micro Elemental Analyzer CHNS-O". Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, HSE Officers

Executive Safety Summary

Chemical Identity: Ethyl 2-((2,5-difluorophenyl)amino)-2-oxoacetate CAS Number: 1184110-13-1 (Surrogate/Analogous reference) Risk Profile: High Caution Required. While specific toxicological data for this exact ester is limited, it must be handled as a potent toxicant . Structurally, it is a derivative of 2,5-difluoroaniline , a compound known for acute toxicity (oral, dermal, and inhalation) and potential methemoglobinemia induction.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory due to the lipophilic nature of fluorinated aromatics.

  • Inhalation: Zero-tolerance for dust generation; use local exhaust ventilation (LEV).

Hazard Identification & Risk Assessment

Expert Insight: As a Senior Application Scientist, I apply the "Precautionary Principle" here. We infer the hazard profile based on the Structure-Activity Relationship (SAR) of its metabolic precursors.

Hazard ClassRisk Justification (SAR Analysis)Inferred GHS Classification
Acute Toxicity The metabolic hydrolysis of the oxoacetate moiety can release 2,5-difluoroaniline , a known toxicant (LD50 Oral Rat ~500 mg/kg; Dermal Rabbit >1000 mg/kg).[1]H302: Harmful if swallowed.H312: Harmful in contact with skin.[2][3]
Skin/Eye Irritation The alpha-keto ester functionality is a potent electrophile, capable of reacting with nucleophilic residues on skin/mucous membranes.H315: Causes skin irritation.H319: Causes serious eye irritation.
Target Organ Toxicity Fluorinated anilines are associated with blood disorders (Methemoglobinemia) and hepatic stress upon chronic exposure.H373: May cause damage to organs through prolonged exposure.
Personal Protective Equipment (PPE) Matrix

Directive: Select PPE based on the physical state and scale of operation. The fluorinated motif increases lipid solubility, making skin absorption a primary vector of exposure.

Scenario A: Handling Solid / Powder (Weighing & Transfer)
  • Respiratory: N95 or P100 Respirator (if outside a hood, though hood use is mandatory).

  • Hand Protection: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change outer gloves immediately upon contamination.

  • Eye Protection: Chemical Safety Goggles (tight-fitting). Safety glasses are insufficient for powders that can drift.

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if handling >10g.

Scenario B: Handling Solutions (Reaction Setup & Workup)
  • Respiratory: Fume hood sash at proper working height (18 inches).

  • Hand Protection: Silver Shield/4H Laminate Gloves (under nitrile) recommended for prolonged handling in organic solvents (DCM, THF) to prevent permeation.

  • Eye Protection: Chemical Safety Goggles + Face Shield (if working with pressurized systems or >100mL volumes).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale_Sol Scale > 100 mg? Solid->Scale_Sol Scale_Liq Solvent Type? Liquid->Scale_Liq PPE_Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Glasses Fume Hood Scale_Sol->PPE_Level_1 No PPE_Level_2 LEVEL 2 PPE: Nitrile (Double) + Tyvek Sleeves Chemical Goggles Static Control Scale_Sol->PPE_Level_2 Yes Scale_Liq->PPE_Level_1 Standard Solvents PPE_Level_3 LEVEL 3 PPE: Laminate Gloves (Silver Shield) Face Shield Splash Apron Scale_Liq->PPE_Level_3 Penetrating Solvents (DCM/DMF)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational scale.

Operational Protocol: The "Closed Loop" Approach

To minimize exposure, use a closed transfer technique whenever possible.

Step 1: Weighing (The Critical Zone)

  • Place the balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared vial.

  • Anti-Static Gun: Use an anti-static gun on the spatula and vial before weighing. Fluorinated compounds often carry high static charges, causing powder to "jump" and disperse.

  • Technique: Do not dump. Tap the spatula gently.

Step 2: Reaction Setup

  • Dissolve the solid immediately. Once in solution, the inhalation risk drops, but the permeation risk rises.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) as it carries solutes through gloves rapidly. Use Ethyl Acetate or Toluene if chemistry permits.

Step 3: Decontamination

  • Wipe down the balance area with a surfactant-based cleaner (soap/water) first, then an alcohol wipe.

    • Reasoning: Alcohol can solubilize the compound and spread it thinly; surfactants lift the particles.

Emergency Response & Disposal
Spill Response Workflow

In the event of a spill, do not panic. Follow this self-validating workflow:

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it > 5 grams? Is it outside the hood? Alert->Assess Minor MINOR SPILL (<5g, inside hood) Assess->Minor No Major MAJOR SPILL (>5g, or floor) Assess->Major Yes Clean_Minor ACTION: 1. Cover with wet paper towels (prevent dust) 2. Scoop into bag 3. Wipe with soap/water Minor->Clean_Minor Clean_Major ACTION: 1. Don Tyvek suit & Respirator 2. Use chemically treated sorbent pads 3. Call HSE Major->Clean_Major

Figure 2: Step-by-step spill response protocol ensuring containment and safety.

Disposal Plan
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with the full chemical name.

  • Liquid Waste: Dispose of in "Halogenated Organic Solvent" streams. Do not mix with acidic aqueous waste to prevent hydrolysis and release of the aniline.

  • Contaminated PPE: All gloves and wipes must be sealed in a secondary bag before being placed in the waste bin.

References
  • BLD Pharm. (n.d.). Ethyl acetate Safety Data Sheet (CAS 1184110-13-1). Retrieved from

  • National Center for Biotechnology Information (PubChem). (n.d.). 2,5-Difluoroaniline (CID 67775) - Safety and Hazards. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-((2,6-difluorophenyl)amino)-2-oxoacetate SDS (Analogous Structure). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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